tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQRJSADXRRKN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666925 | |
| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454170-16-2, 155837-14-2 | |
| Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclopentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Enantiopure tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: An In-Depth Technical Guide
Introduction
Enantiomerically pure vicinal amino alcohols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and chiral ligands. The (1R,2R) stereoisomer of tert-butyl (2-hydroxycyclopentyl)carbamate, in particular, serves as a valuable intermediate. This guide provides a comprehensive overview of a practical and scalable synthetic route to obtain this compound in high enantiopurity. The described methodology centers on the synthesis of the racemic trans-amino alcohol, followed by Boc-protection and subsequent chiral resolution.
Overall Synthetic Strategy
The synthesis of enantiopure tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate can be efficiently achieved through a three-step process. The initial step involves the preparation of racemic trans-2-aminocyclopentanol. Subsequently, the amino group is protected with a tert-butyloxycarbonyl (Boc) group. The final and key step to achieving the desired enantiopure compound is the chiral resolution of the resulting racemic N-Boc-protected amino alcohol. This is accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Figure 1: Overall synthetic workflow for the preparation of enantiopure this compound.
Experimental Protocols
Step 1: Synthesis of Racemic trans-2-Aminocyclopentanol
The synthesis of the racemic precursor, trans-2-aminocyclopentanol, is achieved through the ammonolysis of cyclopentene oxide.
Methodology:
-
A solution of cyclopentene oxide in ethanol is prepared in a sealed pressure vessel.
-
An excess of aqueous ammonia is added to the solution.
-
The mixture is heated to approximately 100-120 °C for 12-24 hours.
-
After cooling to room temperature, the solvent and excess ammonia are removed under reduced pressure.
-
The resulting crude product is purified by distillation under vacuum to yield racemic trans-2-aminocyclopentanol as a colorless oil.
| Parameter | Value |
| Starting Material | Cyclopentene Oxide |
| Reagent | Aqueous Ammonia |
| Solvent | Ethanol |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Table 1: Summary of reaction parameters for the synthesis of racemic trans-2-aminocyclopentanol.
Step 2: Boc Protection of Racemic trans-2-Aminocyclopentanol
The amino group of the racemic trans-2-aminocyclopentanol is protected using di-tert-butyl dicarbonate ((Boc)₂O).
Methodology:
-
Racemic trans-2-aminocyclopentanol is dissolved in a suitable solvent, such as dichloromethane or a mixture of dioxane and water.
-
A base, typically triethylamine or sodium bicarbonate, is added to the solution.
-
Di-tert-butyl dicarbonate is added portion-wise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords racemic tert-butyl (trans-2-hydroxycyclopentyl)carbamate as a white solid.
| Parameter | Value |
| Starting Material | Racemic trans-2-aminocyclopentanol |
| Reagent | Di-tert-butyl dicarbonate |
| Base | Triethylamine or Sodium Bicarbonate |
| Solvent | Dichloromethane or Dioxane/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 90-98% |
Table 2: Summary of reaction parameters for the Boc protection of racemic trans-2-aminocyclopentanol.
Step 3: Chiral Resolution of Racemic tert-Butyl (trans-2-hydroxycyclopentyl)carbamate
The key step to obtaining the enantiopure target molecule is the resolution of the racemic mixture using a chiral resolving agent. (1S)-(+)-10-camphorsulfonic acid (CSA) is an effective resolving agent for this purpose.[1]
Methodology:
-
The racemic tert-butyl (trans-2-hydroxycyclopentyl)carbamate is dissolved in a suitable solvent, such as a mixture of acetonitrile and ethyl acetate.
-
A solution of (1S)-(+)-10-camphorsulfonic acid (approximately 0.5 equivalents) in the same solvent system is added to the racemic mixture.
-
The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature.
-
The diastereomeric salt of the (1R,2R)-enantiomer with (1S)-(+)-10-camphorsulfonic acid preferentially crystallizes out of the solution.
-
The crystals are collected by filtration and can be recrystallized from the same solvent system to enhance diastereomeric purity.
-
To liberate the free amino alcohol, the diastereomeric salt is treated with a base, such as aqueous sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield enantiopure this compound.
| Parameter | Value |
| Starting Material | Racemic tert-butyl (trans-2-hydroxycyclopentyl)carbamate |
| Resolving Agent | (1S)-(+)-10-Camphorsulfonic Acid |
| Solvent | Acetonitrile/Ethyl Acetate |
| Stoichiometry | ~0.5 eq. of CSA |
| Typical Yield (of resolved enantiomer) | 35-45% (based on racemate) |
| Enantiomeric Excess (e.e.) | >98% |
Table 3: Summary of parameters for the chiral resolution.
Logical Relationship of Chiral Resolution
The process of chiral resolution relies on the formation of diastereomers, which have different physical properties, allowing for their separation.
Figure 2: Logical diagram illustrating the principle of chiral resolution by the formation and separation of diastereomeric salts.
The synthesis of enantiopure this compound is readily achievable on a laboratory scale through a robust and reproducible three-step sequence. The key to obtaining high enantiopurity lies in the efficient chiral resolution of the racemic Boc-protected trans-2-aminocyclopentanol using (1S)-(+)-10-camphorsulfonic acid. This method avoids the need for complex asymmetric synthesis and provides access to the desired enantiomer with high optical purity, making it a valuable procedure for researchers and professionals in drug development and chemical synthesis.
References
Spectroscopic and Synthetic Profile of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
The expected spectroscopic data for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is summarized below. These values are extrapolated from data for structurally related compounds and typical chemical shift and absorption ranges for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C(CH₃)₃ | ~1.45 | Singlet | - |
| Cyclopentyl-H | 1.20 - 2.10 | Multiplet | - |
| -CH-OH | 3.80 - 4.20 | Multiplet | - |
| -CH-NHBoc | 3.60 - 4.00 | Multiplet | - |
| -NH- | 4.50 - 5.50 | Broad Singlet | - |
| -OH | Variable | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~28.5 |
| -C (CH₃)₃ | ~79.0 |
| Cyclopentyl CH₂ | 20.0 - 40.0 |
| -C H-OH | 70.0 - 80.0 |
| -C H-NHBoc | 55.0 - 65.0 |
| C=O (Carbamate) | ~156.0 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (broad) |
| N-H (Carbamate) | Stretching | 3450 - 3250 |
| C-H (Alkyl) | Stretching | 3000 - 2850 |
| C=O (Carbamate) | Stretching | 1715 - 1685 |
| C-N | Stretching | 1250 - 1020 |
| C-O | Stretching | 1170 - 1050 |
Mass Spectrometry (MS)
The expected molecular ion peak in a high-resolution mass spectrum for this compound (C₁₀H₁₉NO₃) would be at approximately m/z 201.1365 for [M]⁺ or 202.1438 for [M+H]⁺. Common fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu) or the entire Boc group.
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a standard and reliable method for its preparation would involve the protection of the amino group of (1R,2R)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Synthesis of this compound
Objective: To synthesize this compound by the N-protection of (1R,2R)-2-aminocyclopentanol.
Materials:
-
(1R,2R)-2-aminocyclopentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)
-
A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture of water and an organic solvent)
-
Water (for workup)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolution: Dissolve (1R,2R)-2-aminocyclopentanol in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add 1.1 to 1.5 equivalents of the base to the solution.
-
Addition of Boc₂O: Slowly add a solution of 1.0 to 1.2 equivalents of di-tert-butyl dicarbonate in the same solvent to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction with water.
-
If an organic solvent was used, wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.
-
If a biphasic system was used, separate the layers and extract the aqueous layer with an appropriate organic solvent. Combine the organic extracts and wash with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the synthesis of the title compound.
Caption: Chemical structure of the target compound.
Caption: General workflow for the synthesis.
Physical and chemical properties of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a chiral organic compound that serves as a valuable intermediate and building block in synthetic organic chemistry. Its structure incorporates a carbamate protecting group on an amino functionality and a hydroxyl group on a cyclopentyl scaffold. This specific stereoisomer, with the (1R,2R) configuration, is crucial for the stereoselective synthesis of complex molecules, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. The tert-butyloxycarbonyl (Boc) protecting group is widely used due to its stability under various reaction conditions and its facile removal under moderately acidic conditions. This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in synthetic pathways.
Core Physical and Chemical Properties
The properties of this compound are summarized below. Data for specific stereoisomers are often limited in publicly available literature; therefore, some data are based on closely related isomers or computational predictions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₃ | [1] |
| Molecular Weight | 201.26 g/mol | |
| Appearance | Expected to be a solid | [2] |
| Boiling Point (Predicted) | 320.8 ± 31.0 °C | [3] |
| Density (Predicted) | 1.08 ± 0.1 g/cm³ | [3] |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [1][3] |
| Solubility | Good solubility in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Slightly soluble in water. | General chemical knowledge on carbamates |
Note: Experimental data for the specific (1R,2R) isomer is not widely published. Predicted values are derived from computational models for stereoisomers.
Chemical Synthesis and Characterization
The primary route for the synthesis of this compound involves the protection of the amino group of the corresponding amino alcohol, (1R,2R)-2-aminocyclopentanol, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for introducing the Boc protecting group.[4][5][6]
Experimental Protocols
1. Synthesis of this compound
This protocol describes a general procedure for the N-Boc protection of an amino alcohol.
-
Materials:
-
(1R,2R)-2-aminocyclopentanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add (1R,2R)-2-aminocyclopentanol hydrochloride (1.0 eq) and dissolve it in a mixture of DCM (or THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) to the stirred solution to neutralize the hydrochloride salt and create basic conditions.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same organic solvent (DCM or THF).
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. If THF was used, it may need to be removed under reduced pressure before extraction.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.
-
2. Characterization
The purified product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet around 1.4 ppm for the nine protons of the tert-butyl group, multiplets for the cyclopentyl ring protons, and signals for the NH and OH protons.[7]
-
¹³C NMR: Expected signals would include peaks around 28 ppm for the methyl carbons of the tert-butyl group, a peak around 80 ppm for the quaternary carbon of the tert-butyl group, a peak around 156 ppm for the carbonyl carbon of the carbamate, and signals for the carbons of the cyclopentyl ring.[8]
-
-
Mass Spectrometry (MS): Analysis should confirm the molecular weight (201.26 g/mol ) and show characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~3400 cm⁻¹), an N-H band (~3300 cm⁻¹), C-H bands (~2900-3000 cm⁻¹), and a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹).
Role in Synthetic Chemistry
This compound is not typically studied for its own biological activity but is a critical chiral intermediate. The Boc-protected amine allows for selective reactions at the hydroxyl group, while the hydroxyl group can be used to direct subsequent stereoselective transformations or be modified itself. After further synthetic steps, the Boc group can be easily removed with acids like trifluoroacetic acid (TFA) to reveal the free amine for further functionalization, such as in peptide synthesis or the construction of nitrogen-containing heterocyclic scaffolds.[6][9] Related carbamate intermediates are utilized in the synthesis of drugs like the anticoagulant Edoxaban.[10][11]
Visualized Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
References
- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. tert-butyl (1R,2S)-2-hydroxycyclopentylcarbaMate price,buy tert-butyl (1R,2S)-2-hydroxycyclopentylcarbaMate - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 11. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]
Technical Guide: tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of detailed public data for this specific stereoisomer, this document synthesizes information on the general class of tert-butyl (hydroxycycloalkyl)carbamates, including key physicochemical properties, general synthesis methodologies, and potential applications.
Chemical Identity and Properties
The specific CAS Number for the (1R,2R) stereoisomer of tert-Butyl (2-hydroxycyclopentyl)carbamate is not consistently reported in major chemical databases. However, the CAS Number for the non-stereospecific compound is 945652-35-7 [1]. It is crucial for researchers to verify the stereochemistry of their materials through analytical methods.
Key physicochemical data for the general structure are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H19NO3 | [1][2] |
| Molecular Weight | 201.26 g/mol | [1][2] |
| Appearance | White to off-white solid | General Observation |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [1] |
Synthesis and Experimental Protocols
Carbamates, particularly tert-butyl (Boc) protected amines, are pivotal intermediates in the synthesis of pharmaceuticals and other biologically active molecules[3][4]. The synthesis of tert-butyl (hydroxycycloalkyl)carbamates can be approached through several established synthetic routes. A common method involves the protection of an amino alcohol.
General Experimental Protocol: Boc Protection of (1R,2R)-2-aminocyclopentanol
This protocol is a generalized procedure based on standard methods for the Boc protection of amino alcohols.
Materials:
-
(1R,2R)-2-aminocyclopentanol hydrochloride
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of (1R,2R)-2-aminocyclopentanol hydrochloride in a suitable solvent (e.g., DCM), add a base such as triethylamine at 0°C to neutralize the hydrochloride salt.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), protons on the cyclopentyl ring, the proton attached to the nitrogen of the carbamate (a broad singlet), and the proton of the hydroxyl group.
-
¹³C NMR: Resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclopentyl ring.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, O-H stretch, and the C=O stretch of the carbamate group.
For comparison, spectral data for other tert-butyl carbamate compounds can be found in various sources[5][6].
Applications in Research and Drug Development
The carbamate functional group is a prevalent structural motif in a wide array of approved drugs, acting as a stable and effective bioisostere for amide bonds[4]. Compounds like this compound serve as valuable chiral building blocks.
Potential Logical Pathway for Use in Drug Discovery
References
- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
Molecular structure of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, also known as (1R,2R)-trans-N-Boc-2-aminocyclopentanol, is a chiral organic compound of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of the amino and hydroxyl groups, makes it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective chemical transformations at other positions of the molecule. This guide provides a comprehensive overview of its molecular structure, properties, a probable synthetic route, and characterization data.
Molecular Structure and Properties
The molecular structure of this compound consists of a cyclopentane ring with a tert-butoxycarbonylamino group and a hydroxyl group in a trans configuration at the C1 and C2 positions, respectively. The (1R,2R) designation specifies the absolute stereochemistry at these chiral centers.
Diagram of Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 454170-16-2 | |
| Molecular Formula | C₁₀H₁₉NO₃ | |
| Molecular Weight | 201.26 g/mol | |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Melting Point | 87.0 °C | [2] |
| Density | 1.08 ± 0.1 g/cm³ | [3] |
| Optical Rotation | Data not available for the pure (1R,2R) isomer. | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a highly probable and standard method involves the Boc-protection of the corresponding amine, (1R,2R)-2-aminocyclopentanol. This precursor is commercially available or can be synthesized.
The general reaction involves the treatment of (1R,2R)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Probable Method)
This protocol is based on standard procedures for the Boc protection of amino alcohols.
Materials:
-
(1R,2R)-2-aminocyclopentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of (1R,2R)-2-aminocyclopentanol (1.0 equivalent) in anhydrous dichloromethane (or THF) under an inert atmosphere, add triethylamine (1.1 to 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane (or THF) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Characterization and Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | * δ (ppm) ~4.0-3.5: Multiplets corresponding to the two protons on the carbons bearing the -OH and -NHBoc groups. |
| * δ (ppm) ~2.0-1.2: A series of multiplets corresponding to the six protons of the cyclopentane ring. | |
| * δ (ppm) ~1.45: A singlet integrating to nine protons, characteristic of the tert-butyl group of the Boc protecting group. | |
| * A broad singlet corresponding to the -OH proton and a signal for the -NH proton, both of which are D₂O exchangeable. | |
| ¹³C NMR | * δ (ppm) ~155: Carbonyl carbon of the Boc group. |
| * δ (ppm) ~79: Quaternary carbon of the tert-butyl group. | |
| * δ (ppm) ~75-60: Carbons of the cyclopentane ring attached to the -OH and -NHBoc groups. | |
| * δ (ppm) ~35-20: Other carbons of the cyclopentane ring. | |
| * δ (ppm) ~28: Methyl carbons of the tert-butyl group. | |
| IR (cm⁻¹) | * ~3400: O-H stretching (alcohol). |
| * ~3300: N-H stretching (carbamate). | |
| * ~2970: C-H stretching (aliphatic). | |
| * ~1680: C=O stretching (carbamate). | |
| * ~1520: N-H bending. | |
| * ~1170: C-O stretching. | |
| Mass Spec. | * [M+H]⁺: Expected at m/z 202.14. |
| * [M+Na]⁺: Expected at m/z 224.12. |
Applications in Research and Development
Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in defined signaling pathways. However, its structural motifs are present in various biologically active molecules. As a chiral building block, its primary application lies in the synthesis of more complex molecules for drug discovery, including:
-
Asymmetric Catalysis: As a precursor to chiral ligands for transition metal-catalyzed reactions.
-
Pharmaceutical Synthesis: As an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The defined stereochemistry is crucial for achieving the desired biological activity and minimizing off-target effects.
-
Peptidomimetics: For the creation of modified peptides with enhanced stability and bioavailability.
Diagram of Logical Relationships in Application:
Caption: Logical flow from the compound's features to its applications.
Conclusion
This compound is a valuable chiral intermediate with well-defined structural features. While detailed characterization and specific biological pathway data are limited in publicly accessible literature, its synthesis can be reliably achieved through standard organic chemistry procedures. Its utility for the scientific and drug development community lies in its potential as a starting material for the stereoselective synthesis of novel and complex organic molecules. Further research into this compound and its derivatives is warranted to fully explore its potential in various fields of chemical and pharmaceutical science.
References
The Pivotal Role of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in organic synthesis. Its unique stereochemistry and functional group arrangement make it a valuable precursor, particularly in the synthesis of carbocyclic nucleoside analogues, which are a cornerstone in the development of antiviral and anticancer therapeutics. This document details the synthesis, characterization, and key applications of this compound, supported by experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers, scientists, and drug development professionals in its effective utilization.
Introduction
The quest for enantiomerically pure compounds is a central theme in modern drug discovery and development. Chiral auxiliaries and building blocks are indispensable tools in asymmetric synthesis, enabling the selective formation of a desired stereoisomer. This compound has emerged as a critical chiral synthon, primarily due to its application in the synthesis of carbocyclic nucleosides. These nucleoside analogues, where the ribose sugar moiety is replaced by a cyclopentane ring, exhibit enhanced metabolic stability and can overcome certain resistance mechanisms, making them potent therapeutic agents. Notable examples of drugs synthesized using precursors with this carbocyclic core include Abacavir for HIV treatment and Entecavir for Hepatitis B.
This guide will explore the synthesis of this compound, its physicochemical properties, and its strategic application in the construction of complex molecular architectures.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the N-protection of the corresponding chiral amino alcohol, (1R,2R)-2-aminocyclopentanol. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported; expected to be a low-melting solid |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
| CAS Number | 454170-16-2 |
Spectroscopic Data
The structural confirmation of this compound is achieved through standard spectroscopic techniques. Expected spectral data based on analogous compounds are summarized in Table 2.
| Spectroscopic Data | Expected Chemical Shifts (δ ppm) / Characteristics |
| ¹H NMR (CDCl₃) | ~5.0 (br s, 1H, NH), ~4.0 (m, 1H, CH-OH), ~3.8 (m, 1H, CH-NHBoc), 1.8-1.4 (m, 6H, cyclopentyl CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | ~156.0 (C=O, carbamate), ~80.0 (C(CH₃)₃), ~75.0 (CH-OH), ~60.0 (CH-NHBoc), ~33.0, ~30.0, ~22.0 (cyclopentyl CH₂), 28.4 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3300 (N-H stretch), ~2970 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend) |
| Mass Spec (ESI+) | m/z 202.14 [M+H]⁺, 224.12 [M+Na]⁺ |
Applications in Organic Synthesis
The primary application of this compound lies in its role as a chiral precursor for the synthesis of carbocyclic nucleosides. The cis-relationship between the hydroxyl and the Boc-protected amino group on the cyclopentane ring provides a stereochemically defined template for the introduction of nucleobases.
Synthesis of Carbocyclic Nucleoside Analogues
A general synthetic pathway towards carbocyclic nucleosides utilizing a chiral aminocyclopentanol derivative is depicted below. The hydroxyl group can be activated, for instance, through a Mitsunobu reaction, to facilitate nucleophilic substitution by a purine or pyrimidine base. The Boc-protecting group can be removed in a subsequent step to allow for further functionalization if required.
Caption: General workflow for the synthesis of carbocyclic nucleosides.
Representative Reaction Data
While specific yield and enantiomeric excess data for reactions starting directly with this compound are not widely published in readily accessible literature, the following table presents typical data for key transformations in the synthesis of carbocyclic nucleosides from analogous chiral cyclopentane precursors.
| Reaction | Reactants | Reagents and Conditions | Product | Yield (%) | Stereoselectivity |
| Boc Protection | (1R,2R)-2-aminocyclopentanol | (Boc)₂O, Et₃N, CH₂Cl₂, rt | This compound | >95 | Not Applicable |
| Mitsunobu Coupling | Chiral Boc-protected aminocyclopentanol, 6-chloropurine | DEAD, PPh₃, THF, 0 °C to rt | Protected carbocyclic adenosine analogue | 60-80 | Inversion of configuration |
| Boc Deprotection | Protected carbocyclic nucleoside | 4M HCl in Dioxane, rt | Carbocyclic nucleoside | >90 | Not Applicable |
Experimental Protocols
Synthesis of this compound
This protocol describes the protection of the amino group of (1R,2R)-2-aminocyclopentanol using di-tert-butyl dicarbonate.
Materials:
-
(1R,2R)-2-aminocyclopentanol (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1R,2R)-2-aminocyclopentanol in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in CH₂Cl₂ dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a white solid.
Caption: Experimental workflow for the Boc-protection of (1R,2R)-2-aminocyclopentanol.
Mitsunobu Reaction for Nucleobase Installation
This protocol outlines a general procedure for the coupling of this compound with a purine base.
Materials:
-
This compound (1.0 equiv)
-
6-Chloropurine (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound, 6-chloropurine, and PPh₃ in anhydrous THF in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired protected carbocyclic nucleoside.
Conclusion
This compound is a highly valuable and versatile chiral building block in organic synthesis. Its well-defined stereochemistry and the presence of orthogonally protected functional groups make it an ideal starting material for the asymmetric synthesis of complex molecules, most notably carbocyclic nucleoside analogues with significant therapeutic potential. The synthetic and application protocols detailed in this guide are intended to facilitate its use in research and development, contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
Stereochemistry of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The document details the synthetic pathway to obtain this enantiomerically pure compound, focusing on the critical chiral resolution of the precursor, trans-2-aminocyclopentanol. Experimental protocols for key synthetic steps and methods for determining stereochemical purity are presented. Spectroscopic data of closely related compounds are provided for comparative analysis in the absence of published spectra for the title compound.
Introduction
Chirality is a fundamental consideration in drug design and development, as the stereoisomers of a chiral drug molecule often exhibit distinct pharmacological and toxicological profiles. This compound is a valuable chiral intermediate possessing two contiguous stereocenters. Its rigid cyclopentyl scaffold and the presence of hydroxyl and protected amine functionalities make it an attractive starting material for the synthesis of a variety of complex molecular architectures, including nucleoside analogues and other bioactive molecules. The precise control of its stereochemistry is paramount for its successful application in the synthesis of enantiomerically pure drug candidates.
This guide will focus on the synthesis and stereochemical characterization of the (1R,2R) enantiomer, outlining the key steps of synthesis, purification, and analysis.
Synthetic Pathway and Stereochemical Control
The synthesis of enantiomerically pure this compound is primarily achieved through a strategy involving the synthesis of a racemic precursor followed by chiral resolution and subsequent functional group protection.
Synthesis of racemic trans-2-aminocyclopentanol
The initial step involves the synthesis of racemic trans-2-aminocyclopentanol. This can be achieved through various established methods, with a common approach being the aminolysis of cyclopentene oxide.
Chiral Resolution of rac-trans-2-aminocyclopentanol
The critical step for establishing the desired (1R,2R) stereochemistry is the chiral resolution of the racemic amino alcohol. A widely employed and effective method is the formation of diastereomeric salts using a chiral resolving agent. Mandelic acid is a cost-effective and efficient choice for this purpose. The separation is based on the differential solubility of the diastereomeric salts.
The overall workflow for the synthesis and resolution is depicted below:
Caption: Synthesis and Resolution Workflow.
Boc Protection of (1R,2R)-2-Aminocyclopentanol
Following the isolation of the enantiomerically pure (1R,2R)-2-aminocyclopentanol, the amino group is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocols
Chiral Resolution of rac-trans-2-Aminocyclopentanol (Model Protocol)
This protocol is adapted from the resolution of a similar cyclic amino alcohol and can be optimized for trans-2-aminocyclopentanol.
-
Salt Formation: Dissolve racemic trans-2-aminocyclopentanol in a suitable solvent such as ethanol. Add an equimolar amount of (R)-(-)-mandelic acid.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and treat with a base (e.g., NaOH) to deprotonate the amine. Extract the enantiomerically enriched (1R,2R)-2-aminocyclopentanol with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified (1R,2R)-2-aminocyclopentanol.
Synthesis of this compound
-
Reaction Setup: Dissolve (1R,2R)-2-aminocyclopentanol in a suitable solvent such as dichloromethane or a mixture of tetrahydrofuran and water.
-
Addition of Reagents: Add an equimolar amount of a base (e.g., triethylamine or sodium bicarbonate) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Data Presentation
Table 1: Quantitative Data for Synthesis and Resolution
| Step | Product | Yield (%) | Enantiomeric Excess (ee%) | Method for ee Determination |
| Chiral Resolution | (1R,2R)-2-Aminocyclopentanol | Typically 30-40% (for one enantiomer) | >98% | Chiral HPLC |
| Boc Protection | This compound | >90% | >98% | Chiral HPLC |
Stereochemical Analysis
The stereochemical purity of the resolved amino alcohol and the final carbamate product is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for determining the enantiomeric excess (ee).
Chiral HPLC for Enantiomeric Excess Determination
A typical workflow for determining the enantiomeric excess is as follows:
Caption: Chiral HPLC Workflow.
Spectroscopic Characterization
Table 2: Comparative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| tert-Butyl carbamate[1] | 4.49 (bs, 1H), 1.48 (s, 9H) | 156.0, 79.0, 28.4 | N-H stretch: ~3400-3200, C=O stretch: ~1700 |
| tert-Butyl (1R,2S)-2-hydroxycyclopentylcarbamate | 400MHz in DMSO-d₆: Signals for cyclopentyl and Boc groups | Not available | Not available |
| This compound | Expected to show distinct signals for the cyclopentyl protons, with coupling constants reflecting the trans relationship of the substituents, and a characteristic singlet for the tert-butyl group. | Expected signals for the cyclopentyl carbons, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group. | Expected absorptions for O-H stretching (~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C=O stretching of the carbamate (~1690 cm⁻¹), and C-H stretching (~2900 cm⁻¹). |
Conclusion
The stereochemistry of this compound is established through a robust synthetic sequence involving the chiral resolution of a racemic precursor. The use of mandelic acid provides an efficient means to access the enantiomerically pure (1R,2R)-2-aminocyclopentanol, which is then converted to the title compound. The stereochemical integrity of the final product is critical for its application in asymmetric synthesis and drug development. The methodologies and analytical techniques outlined in this guide provide a framework for the successful synthesis and characterization of this important chiral building block. For professionals in the pharmaceutical industry, a thorough understanding and control of the stereochemistry of such intermediates are essential for the development of safe and effective new medicines.
References
Navigating the Chiral Landscape: A Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry. Due to the challenges in sourcing this specific stereoisomer, this guide also details the availability and properties of its closely related isomers, offering valuable alternatives for research and development endeavors.
Executive Summary
This compound is a valuable chiral intermediate for the synthesis of complex molecules, particularly in the field of drug discovery. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of the amino and hydroxyl groups, makes it an attractive starting material for creating novel therapeutics with high stereospecificity. However, a thorough investigation reveals that the commercial availability of the specific (1R,2R) isomer is limited, with suppliers more commonly offering other diastereomers. This guide aims to provide clarity on the commercial landscape, present general synthetic strategies, and explore the applications of this class of compounds, thereby enabling researchers to make informed decisions for their synthetic campaigns.
Commercial Availability: A Focus on Isomeric Purity
Direct commercial sources for this compound are not readily identifiable. Searches for this specific compound often lead to suppliers offering other diastereomers or compounds with similar nomenclature but different structures. This highlights the critical importance of verifying the exact stereochemistry and CAS number when procuring such chiral building blocks.
Below is a summary of commercially available, closely related isomers. Researchers are strongly advised to contact suppliers directly to confirm the stereochemical purity and obtain detailed specifications.
| Product Name | CAS Number | Supplier(s) (Example) | Notes |
| tert-Butyl ((1S,2S)-2-hydroxycyclopentyl)carbamate | 145106-43-0 | BLD Pharm | The enantiomer of the target compound. |
| tert-Butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate | 913631-66-0 | CP Lab Safety | A diastereomer of the target compound. |
| tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate | 167465-99-8 | Sigma-Aldrich | A regio- and diastereomer of the target compound. |
| tert-Butyl (2-hydroxycyclopentyl)carbamate (racemic/unspecified) | 945652-35-7 | BLD Pharm, Santa Cruz Biotechnology | Stereochemistry is not specified; likely a mixture of isomers.[1][2] |
Note: The CAS numbers and supplier information are based on publicly available data and may be subject to change. It is imperative to confirm details with the respective vendors.
Synthetic Strategies: Accessing the 2-Aminocyclopentanol Scaffold
A plausible synthetic pathway could involve the following key steps:
-
Epoxidation of Cyclopentene: Stereoselective epoxidation of cyclopentene can yield the corresponding epoxide.
-
Ring-Opening of the Epoxide: The epoxide can be opened with an azide source (e.g., sodium azide) in a regioselective and stereospecific manner to introduce the azide group, which will serve as a precursor to the amine. This step is crucial for establishing the trans relationship between the hydroxyl and the nascent amino group.
-
Reduction of the Azide: The azide is then reduced to the corresponding amine, for example, through catalytic hydrogenation.
-
Boc Protection: The resulting amino alcohol is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Representative Experimental Protocol (General)
The following is a generalized, hypothetical protocol for the Boc protection step, based on standard organic synthesis procedures.[3]
Objective: To protect the amino group of a 2-aminocyclopentanol derivative with a tert-butoxycarbonyl (Boc) group.
Materials:
-
(1R,2R)-2-aminocyclopentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1R,2R)-2-aminocyclopentanol in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The carbamate functional group is a prevalent structural motif in a wide array of approved drugs and is frequently employed in drug design.[4][5] Chiral amino alcohols, such as the derivatives of 2-aminocyclopentanol, are valuable building blocks for the synthesis of molecules with therapeutic potential, particularly in areas where stereochemistry plays a crucial role in biological activity.
The rigid cyclopentane framework of this compound pre-organizes the substituents in a defined spatial orientation, which can be advantageous for binding to specific biological targets. The Boc-protected amine allows for selective deprotection and subsequent elaboration of this position, while the hydroxyl group can be used for further functionalization or as a key hydrogen bond donor/acceptor in interactions with a target protein.
While specific applications of the (1R,2R) isomer are not extensively documented in publicly available literature, this class of compounds holds potential in the development of various therapeutic agents, including:
-
Antiviral agents: The cyclopentane ring is a core structure in several carbocyclic nucleoside analogues with antiviral activity.
-
Enzyme inhibitors: The defined stereochemistry can be exploited to design potent and selective inhibitors of enzymes such as proteases and kinases.
-
Receptor ligands: The rigid scaffold can serve as a template for the development of ligands for various G-protein coupled receptors (GPCRs) and ion channels.
The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Conclusion
This compound represents a potentially valuable, yet commercially elusive, chiral building block for drug discovery and medicinal chemistry. While the direct sourcing of this specific stereoisomer is challenging, a number of its diastereomers are commercially available. Researchers interested in utilizing the 2-aminocyclopentanol scaffold should carefully consider the stereochemical requirements of their target molecules and explore the available isomers as potential starting materials. The synthetic strategies and potential applications outlined in this guide provide a framework for the effective use of this class of compounds in the development of novel therapeutics. As with all chiral molecules, stringent quality control and stereochemical analysis are paramount to ensure the synthesis of the desired, biologically active compound.
References
- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
An In-depth Technical Guide to tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and chemical properties of this compound. It includes detailed experimental protocols for its synthesis, purification, and deprotection, as well as methods for assessing its potential toxicity. While specific biological activity data for this compound is limited, this guide discusses the known applications of the aminocyclopentanol scaffold in drug discovery and illustrates a relevant biological pathway.
Chemical and Physical Properties
Quantitative data for this compound and its isomers are summarized in the table below. It is important to note that some of this data is computed, and experimental values may vary.
| Property | This compound | tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | tert-Butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate |
| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ | C₁₀H₁₇NO₃ |
| Molecular Weight | 201.26 g/mol [1] | 201.26 g/mol [2] | 199.25 g/mol [3] |
| CAS Number | 454170-16-2[1] | 154737-89-0[2] | 178152-48-2[3] |
| Appearance | Solid | Solid | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Density | Not specified | Not specified | Not specified |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Expected to be soluble in organic solvents. | Expected to be soluble in organic solvents. |
| Computed XLogP3 | 1.4[1] | 1.2[2] | 0.9[3] |
| Computed TPSA | 58.56 Ų[1] | 58.6 Ų[2] | 58.6 Ų[3] |
Safety and Handling
Hazard Identification: this compound and its isomers are classified with the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Acute Toxicity (Oral): Harmful if swallowed.
Precautions for Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Use only in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Conditions for Safe Storage:
-
Keep container tightly closed.
-
Store in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.
-
Protect from moisture.
Incompatible Materials:
-
Strong oxidizing agents.
First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-Boc protected amino alcohols involves the reaction of the corresponding amino alcohol with di-tert-butyl dicarbonate (Boc₂O). The synthesis of the precursor, (1R,2R)-2-aminocyclopentanol, can be achieved through various stereoselective methods.
Materials:
-
(1R,2R)-2-aminocyclopentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of water and a miscible organic solvent like dioxane or acetone)
-
Base (e.g., Triethylamine (NEt₃), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))
Procedure:
-
Dissolve (1R,2R)-2-aminocyclopentanol (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the base (1.1-1.5 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, if a water-miscible organic solvent was used, remove it under reduced pressure.
-
If DCM was used, wash the organic layer with water and brine. If the reaction was performed in an aqueous mixture, extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
General workflow for N-Boc protection.
Purification
The crude product can be purified by flash column chromatography or crystallization.
Flash Column Chromatography Protocol:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.
-
Column Packing: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.
Materials:
-
This compound
-
Acidic solution (e.g., 4M HCl in dioxane, or Trifluoroacetic acid (TFA) in dichloromethane)
-
Solvent for precipitation (e.g., diethyl ether or acetonitrile)
Procedure (using HCl in Dioxane):
-
Dissolve the Boc-protected compound in a minimal amount of dioxane.
-
Add a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, add diethyl ether or acetonitrile to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration, wash with the precipitating solvent, and dry under vacuum.
Mechanism of acid-catalyzed Boc deprotection.
Biological Activity and Potential Applications
While there is limited specific data on the biological activity of this compound, the aminocyclopentanol scaffold is a valuable building block in medicinal chemistry.[4][5] Derivatives of aminocyclopentanol are key components in several therapeutic agents, including antiviral drugs and kinase inhibitors.[4][5]
For example, the (1R,3S) isomer of 3-aminocyclopentanol is a crucial intermediate in the synthesis of the HIV integrase inhibitor Bictegravir.[4][6] The rigid cyclopentane ring helps to position the functional groups correctly for optimal binding to the enzyme's active site.
Furthermore, aminocyclopentanol derivatives have been explored as components of Bruton's tyrosine kinase (BTK) inhibitors.[4] BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for B-cell proliferation and survival. Inhibitors of BTK are used in the treatment of certain B-cell cancers and autoimmune diseases.
Hypothetical role of an aminocyclopentanol-based BTK inhibitor.
Toxicology
There is no specific toxicological data available for this compound. However, based on the classification of its isomers, it should be handled as a compound that is harmful if swallowed and causes skin, eye, and respiratory irritation.
A general approach to assess the cytotoxicity of a novel compound is through in vitro assays such as the MTT or Neutral Red uptake assays.
General Cytotoxicity Assay Protocol (MTT Assay)
This protocol provides a general method for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cell line (e.g., HeLa, HepG2)
-
Cell culture medium
-
96-well plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include appropriate controls (vehicle control, positive control for toxicity).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Workflow for a general cytotoxicity assay.
Spectroscopic Data
-
¹H NMR: Expected signals would include a multiplet for the protons on the cyclopentyl ring, a broad singlet for the NH proton of the carbamate, a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, and a signal for the OH proton.
-
¹³C NMR: Expected signals would include those for the carbons of the cyclopentyl ring, the carbonyl carbon of the carbamate at around 155 ppm, the quaternary carbon of the tert-butyl group at around 80 ppm, and the methyl carbons of the tert-butyl group at around 28 ppm.
-
FT-IR: Key vibrational bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), the N-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch of the carbamate at ~1680-1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 201.26. Common fragmentation patterns would include the loss of the tert-butyl group or isobutylene.
References
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | C10H17NO3 | CID 11084836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,3S)-3-Aminocyclopentanol|Chiral Cyclopentane Building Block [benchchem.com]
- 5. (1S,3R)-3-Aminocyclopentanol hydrochloride (1259436-59-3) for sale [vulcanchem.com]
- 6. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Use of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in Asymmetric Synthesis
Introduction
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a chiral 1,2-amino alcohol derivative. This class of compounds is of significant interest in asymmetric synthesis due to the presence of a stereodefined vicinal amino and hydroxyl group on a rigid cyclopentyl scaffold. These functionalities allow for the formation of stable bidentate chelate complexes with various metal centers, creating a well-defined chiral environment for a range of asymmetric transformations. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances solubility in organic solvents and can influence the steric environment around a catalytic center.
Primarily, this compound and its derivatives are utilized as chiral ligands in metal-catalyzed reactions. The (1R,2R) stereochemistry dictates the facial selectivity of substrate approach to the metal center, thereby enabling the synthesis of enantiomerically enriched products. Key applications include the enantioselective addition of organometallic reagents to carbonyl compounds and the asymmetric reduction of prochiral ketones.
Key Applications in Asymmetric Synthesis
Two primary applications where this compound can be effectively employed as a chiral ligand are:
-
Enantioselective Addition of Diethylzinc to Aldehydes: This reaction is a benchmark for testing the efficacy of new chiral ligands. The in-situ generated chiral zinc-aminoalkoxide complex catalyzes the addition of an ethyl group to a prochiral aldehyde, yielding a chiral secondary alcohol. The stereochemical outcome is dictated by the absolute configuration of the chiral ligand.
-
Asymmetric Transfer Hydrogenation of Ketones: In this process, a chiral ruthenium (or other transition metal) complex, formed with the amino alcohol ligand, catalyzes the reduction of a prochiral ketone to a chiral secondary alcohol. A hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, is used as the hydride source.
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
This protocol describes the use of this compound as a chiral ligand for the enantioselective addition of diethylzinc to a variety of aromatic and aliphatic aldehydes.
Reaction Scheme:
Logical Workflow for the Enantioselective Addition of Diethylzinc to Aldehydes
Caption: Workflow for the enantioselective addition of diethylzinc to aldehydes.
Experimental Protocol:
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, cyclohexanecarboxaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reactions under an inert atmosphere (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.05 mmol, 1.0 eq).
-
Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 mmol, 2.4 eq relative to aldehyde) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst.
-
Add the aldehyde (0.5 mmol, 1.0 eq) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Quantitative Data (Representative):
| Aldehyde | Product | Yield (%) | ee (%) |
| Benzaldehyde | 1-Phenyl-1-propanol | 95 | 92 |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 94 |
| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 88 | 85 |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 96 | 90 |
Application 2: Asymmetric Transfer Hydrogenation of Ketones
This protocol outlines the use of a pre-formed ruthenium catalyst with this compound as the chiral ligand for the asymmetric transfer hydrogenation of prochiral ketones.
Reaction Scheme:
Signaling Pathway for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol:
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Anhydrous isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Prochiral ketone (e.g., acetophenone, 1-tetralone)
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
In a Schlenk flask under argon, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and this compound (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.
-
Add the KOH solution (0.1 mL, 0.01 mmol) to the catalyst mixture and stir for another 10 minutes.
-
Add the prochiral ketone (1.0 mmol) to the activated catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC.
-
After completion (typically 1-6 hours), cool the reaction to room temperature.
-
Quench the reaction with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Quantitative Data (Representative):
| Ketone | Product | Yield (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | 98 | 95 |
| 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | 96 | 97 |
| Propiophenone | 1-Phenyl-1-propanol | 95 | 93 |
| 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 97 | 96 |
Disclaimer: The provided protocols and quantitative data are representative examples for the application of chiral 1,2-amino alcohols in asymmetric synthesis and should be considered as a starting point for optimization with this compound. Actual results may vary depending on the specific reaction conditions and substrates used.
Application Notes: Tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate as a Chiral Auxiliary for Asymmetric Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. The temporary incorporation of a chiral moiety onto a prochiral substrate allows for the diastereoselective formation of new stereocenters. Subsequently, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product. This application note details the use of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a derivative of (1R,2R)-2-aminocyclopentanol, as a robust chiral auxiliary for asymmetric alkylation reactions. The conformational rigidity of the cyclopentyl ring and the defined stereochemistry of the 1,2-amino alcohol moiety make it an excellent controller of stereoselectivity.
The general strategy involves the initial conversion of the amino alcohol carbamate into a cyclic oxazolidinone. This oxazolidinone is then N-acylated with a desired carboxylic acid derivative. Deprotonation of the N-acyl oxazolidinone generates a chiral enolate, which subsequently undergoes diastereoselective alkylation upon reaction with an electrophile. The bulky cyclopentyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity. Finally, the chiral auxiliary is cleaved to afford the α-alkylated carboxylic acid, alcohol, or ester with high enantiomeric purity.
General Workflow
The overall experimental workflow for utilizing this compound as a chiral auxiliary in asymmetric alkylation is depicted below.
Data Presentation
The following table summarizes the expected yields and diastereoselectivities for the asymmetric alkylation of N-propionyl oxazolidinones derived from a closely related aminocyclopentanol auxiliary. These values serve as a strong benchmark for reactions employing the (4R,5R)-cyclopentano[d]oxazolidin-2-one auxiliary.
| Entry | Electrophile (R-X) | Product (R) | Base | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl bromide | Benzyl | LiHMDS | 72 | >99 |
| 2 | Allyl iodide | Allyl | LiHMDS | 65 | >99 |
Data adapted from studies on the analogous (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, which is expected to exhibit similar stereocontrol.[1]
Experimental Protocols
Protocol 1: Synthesis of (4R,5R)-Cyclopentano[d]oxazolidin-2-one
This protocol describes the formation of the key oxazolidinone intermediate from the starting carbamate.
-
Materials :
-
This compound
-
Phosgene solution (or a phosgene equivalent like triphosgene or carbonyldiimidazole - CDI)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
-
Procedure :
-
Dissolve this compound (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosgene (or CDI, 1.1 eq) in toluene to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux until the reaction is complete (monitor by TLC).
-
Cool the mixture and quench any excess phosgene carefully with a suitable reagent (e.g., aqueous ammonia).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure (4R,5R)-cyclopentano[d]oxazolidin-2-one.
-
Protocol 2: N-Acylation of (4R,5R)-Cyclopentano[d]oxazolidin-2-one
This protocol details the attachment of the acyl group to the oxazolidinone auxiliary.
-
Materials :
-
(4R,5R)-Cyclopentano[d]oxazolidin-2-one
-
Acyl chloride or anhydride (e.g., propionyl chloride)
-
Anhydrous THF
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
-
-
Procedure :
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq) dropwise to the solution. Stir for 15-30 minutes at -78 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the lithiated oxazolidinone solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting N-acyl oxazolidinone is often pure enough for the next step, but can be purified by column chromatography if necessary.[1]
-
Protocol 3: Asymmetric Alkylation
This protocol describes the key diastereoselective alkylation step.
-
Materials :
-
N-Acyl (4R,5R)-cyclopentano[d]oxazolidin-2-one
-
Anhydrous THF
-
Base such as Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., benzyl bromide, allyl iodide)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous, low-temperature reactions
-
-
Procedure :
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add the base (e.g., NaHMDS, 1.1 eq) dropwise and stir the mixture for 30-60 minutes at -78 °C to form the enolate.
-
Add the alkylating agent (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C and allow it to slowly warm to a higher temperature (e.g., -20 °C or 0 °C) over several hours, monitoring the reaction by TLC.[1]
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to separate the diastereomers and obtain the pure major diastereomer.
-
Protocol 4: Cleavage and Recovery of the Chiral Auxiliary
This protocol outlines the removal of the auxiliary to yield the final product and recover the auxiliary for reuse.
Method A: Hydrolytic Cleavage to Carboxylic Acid [2]
-
Materials :
-
Alkylated N-acyl oxazolidinone
-
THF and water (e.g., 3:1 mixture)
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
-
Procedure :
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a THF/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add LiOH (2-3 eq) followed by the dropwise addition of 30% H₂O₂ (4-8 eq).
-
Stir the mixture at 0 °C for 1-3 hours until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid.
-
Extract the carboxylic acid product with ethyl acetate.
-
To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with 1M NaOH and extract with an organic solvent (e.g., ethyl acetate).
-
Dry and concentrate the respective organic layers to obtain the product and the recovered auxiliary.
-
Method B: Reductive Cleavage to Alcohol [2]
-
Materials :
-
Alkylated N-acyl oxazolidinone
-
Anhydrous diethyl ether or THF
-
Lithium borohydride (LiBH₄)
-
Water
-
-
Procedure :
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in dry diethyl ether under an inert atmosphere.
-
Add water (1.1 eq) and cool the mixture to 0 °C.
-
Add a solution of LiBH₄ (1.1 eq) in THF dropwise.
-
Stir at 0 °C until the reaction is complete (monitor by TLC), then warm to room temperature.
-
Quench the reaction by the slow addition of 1M aqueous NaOH.
-
Extract with ether, wash with brine, dry the organic layer, and concentrate.
-
Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.
-
Conclusion
This compound serves as a precursor to a highly effective chiral auxiliary for asymmetric alkylation reactions. The derived cyclopentano-fused oxazolidinone provides excellent stereocontrol, leading to products with very high diastereoselectivity. The protocols provided herein offer a comprehensive guide for researchers in academic and industrial settings to perform these transformations efficiently and predictably. The ability to recover and reuse the chiral auxiliary adds to the practicality and cost-effectiveness of this methodology in the synthesis of enantiomerically pure compounds for drug discovery and development.
References
Application Notes and Protocols: Diastereoselective Aldol Reactions with tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical component of modern drug discovery and development, enabling the stereocontrolled synthesis of complex chiral molecules. Chiral auxiliaries are powerful tools in this endeavor, temporarily attaching to a substrate to direct a chemical transformation with high diastereoselectivity. After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.
This document provides detailed application notes and hypothetical protocols for the use of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its derivatives as chiral auxiliaries in diastereoselective aldol reactions. The rigid cyclopentane framework and the presence of both a hydroxyl and a carbamate group offer potential for strong stereochemical control through the formation of well-defined transition states. While specific literature on this exact auxiliary is limited, the following protocols are based on established principles of asymmetric synthesis using structurally related chiral amino alcohols.[1][2]
Principle of Asymmetric Induction
The fundamental principle behind using a chiral auxiliary is to convert a prochiral substrate into a chiral molecule, thereby creating a diastereomeric relationship for the formation of a new stereocenter. The pre-existing stereocenters on the this compound auxiliary create a sterically hindered environment, forcing an incoming electrophile (an aldehyde in this case) to attack one face of the enolate preferentially. This facial bias leads to the formation of one diastereomer of the aldol product in excess. The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which predicts a chair-like six-membered transition state.[3][4]
Experimental Protocols
The following are generalized and hypothetical protocols for the application of this compound as a chiral auxiliary in a diastereoselective aldol reaction.
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the attachment of a carboxylic acid derivative (e.g., propionyl chloride) to the hydroxyl group of the chiral auxiliary to form the corresponding ester.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the acylated auxiliary.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the formation of a boron enolate from the acylated auxiliary and its subsequent reaction with an aldehyde. Boron enolates are often used to enhance diastereoselectivity due to the shorter boron-oxygen bond lengths, which create a more compact and organized transition state.[3]
Materials:
-
Acylated chiral auxiliary (from Protocol 1)
-
Dibutylboron triflate (Bu2BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the acylated chiral auxiliary (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (1.2 eq) dropwise.
-
Slowly add dibutylboron triflate (1.1 eq) to the solution. Stir at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography to isolate the aldol adduct. The diastereomeric ratio can be determined by 1H NMR spectroscopy or HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the desired β-hydroxy acid and allow for the recovery of the auxiliary.
Materials:
-
Aldol adduct (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H2O2)
-
Tetrahydrofuran (THF) and water
-
Sodium sulfite (Na2SO3)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq) followed by the dropwise addition of 30% H2O2 (4.0 eq).[5]
-
Stir the reaction at 0 °C for 4 hours or until the starting material is consumed (monitor by TLC).[5]
-
Quench the reaction by adding an aqueous solution of sodium sulfite.[5]
-
Acidify the mixture to a pH of ~2 with 1 M HCl.[5]
-
Extract the desired β-hydroxy acid product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.[5]
Data Presentation
The following table presents hypothetical data for the diastereoselective aldol reaction of the propionyl ester of this compound with various aldehydes, based on typical results for similar chiral auxiliaries.[1]
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | β-hydroxy ester | 85 | >99:1 |
| 2 | Benzaldehyde | β-hydroxy ester | 82 | >99:1 |
| 3 | Acetaldehyde | β-hydroxy ester | 78 | 98:2 |
| 4 | Cinnamaldehyde | β-hydroxy ester | 80 | 97:3 |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: General workflow for the diastereoselective aldol reaction.
Proposed Transition State Model
Caption: Proposed Zimmerman-Traxler transition state model.
Conclusion
The use of chiral auxiliaries like this compound is a robust strategy for controlling stereochemistry in asymmetric aldol reactions. The protocols and principles outlined here provide a foundational framework for employing this and similar auxiliaries in the synthesis of enantiomerically enriched building blocks for drug development and other applications in organic chemistry. While the provided protocols are hypothetical, they are grounded in well-established synthetic methodologies and serve as a valuable starting point for further investigation.
References
Application Notes and Protocols for the Synthesis of β-Amino Acids Utilizing tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can enhance metabolic stability and induce specific secondary structures. This document outlines a detailed synthetic protocol for the preparation of chiral β-amino acids, commencing with the readily available starting material, tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This chiral precursor allows for a stereocontrolled synthesis, yielding valuable intermediates for further elaboration in drug discovery programs. The following four-step synthetic sequence involves an oxidation, an olefination, a diastereoselective conjugate addition, and a final deprotection to afford the target β-amino acid.
Overall Synthetic Scheme
The proposed synthetic pathway for the conversion of this compound to a representative β-amino acid is depicted below. This multi-step process is designed to be robust and adaptable for the synthesis of a variety of β-amino acid derivatives.
Caption: Overall workflow for the synthesis of β-amino acids.
Experimental Protocols and Data
Step 1: Oxidation of this compound
The initial step involves the oxidation of the secondary alcohol of the starting material to a ketone. Two reliable and mild oxidation methods are presented: Swern oxidation and Dess-Martin periodinane (DMP) oxidation. Both methods are compatible with the N-Boc protecting group.
Method A: Swern Oxidation
Caption: Swern oxidation experimental workflow.
Protocol:
-
To a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.5 equiv.) in DCM dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equiv.) in DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv.) dropwise and continue stirring for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Method B: Dess-Martin Periodinane (DMP) Oxidation
Protocol:
-
To a solution of this compound (1.0 equiv.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 equiv.).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Oxidation Method | Reagents | Temperature (°C) | Typical Yield (%) | Reference |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 to rt | 85-95 | [1][2] |
| DMP Oxidation | Dess-Martin Periodinane | Room Temperature | 90-98 | [3][4][5] |
Step 2: Olefination via Horner-Wadsworth-Emmons Reaction
The ketone synthesized in the previous step is converted to an α,β-unsaturated ester using the Horner-Wadsworth-Emmons (HWE) reaction. This reaction typically provides the thermodynamically more stable (E)-isomer as the major product.[6][7]
Caption: HWE olefination experimental workflow.
Protocol:
-
To a suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of tert-butyl ((1R)-2-oxocyclopentyl)carbamate (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactants | Base | Solvent | Typical Yield (%) | E/Z Ratio | Reference |
| tert-Butyl ((1R)-2-oxocyclopentyl)carbamate, Triethyl phosphonoacetate | NaH | THF | 80-90 | >10:1 | [6] |
Step 3: Diastereoselective Aza-Michael Addition
The key step for the introduction of the β-amino group is the conjugate addition of a nitrogen nucleophile (e.g., benzylamine) to the α,β-unsaturated ester. The existing stereocenter at the allylic position is expected to direct the incoming nucleophile to the less hindered face of the cyclopentylidene ring, leading to a diastereoselective synthesis.
Protocol:
-
To a solution of ethyl (E)-2-((1R)-2-(tert-butoxycarbonylamino)cyclopentylidene)acetate (1.0 equiv.) in a suitable solvent (e.g., methanol or acetonitrile), add benzylamine (1.5 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl to remove excess benzylamine, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to separate the diastereomers if necessary. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
| Nucleophile | Solvent | Temperature (°C) | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzylamine | Methanol | 25-50 | 70-85 | Expected to be >4:1 |
Step 4: Deprotection to Yield the β-Amino Acid
The final step involves the simultaneous removal of the N-Boc protecting group and the hydrolysis of the ethyl ester under acidic conditions to yield the final β-amino acid hydrochloride salt.
Caption: Final deprotection experimental workflow.
Protocol:
-
Dissolve the protected β-amino ester from Step 3 (1.0 equiv.) in 1,4-dioxane.
-
Add concentrated hydrochloric acid (e.g., 6M HCl, 5-10 equiv.).
-
Heat the mixture to reflux (approximately 100 °C) and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the β-amino acid hydrochloride salt as a solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
| Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Concentrated HCl | 1,4-Dioxane | 100 | 85-95 |
Conclusion
The protocols detailed in this document provide a comprehensive guide for the synthesis of chiral β-amino acids from this compound. This synthetic route offers a reliable and stereocontrolled method for accessing valuable building blocks for drug discovery and development. The methodologies are based on well-established and high-yielding chemical transformations, ensuring their applicability in a research and development setting.
References
- 1. Asymmetric cyclopentannelation. Chiral auxiliary on the allene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes | MDPI [mdpi.com]
Preparation of Antiviral Nucleoside Analogues from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of antiviral nucleoside analogues, utilizing tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate as a key chiral starting material. Nucleoside analogues are a critical class of antiviral therapeutics that function by inhibiting viral replication. The carbocyclic framework derived from the chiral cyclopentanol offers enhanced metabolic stability compared to traditional ribose-based nucleosides, making this synthetic route of significant interest in the development of novel antiviral agents.
Overview of Synthetic Strategy
The conversion of this compound to carbocyclic nucleoside analogues typically involves a convergent synthetic approach. The core of this strategy lies in the coupling of the chiral cyclopentanol scaffold with a desired nucleobase. A common and effective method for this transformation is the Mitsunobu reaction, which proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon. Subsequent deprotection of the carbamate and any protecting groups on the nucleobase yields the final antiviral nucleoside analogue.
A generalized workflow for this synthesis is presented below:
Application Notes and Protocols: Boc-Protection Strategy for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Introduction and Application Notes
The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in the development of active pharmaceutical ingredients and peptide chemistry.[1] Its widespread use is attributed to its ease of installation, stability across a wide range of nucleophilic and basic conditions, and facile removal under mild acidic conditions.[1][2][3] This allows for precise control over complex, multi-step synthetic pathways.[3]
Chiral aminocyclopentanol scaffolds are crucial building blocks in medicinal chemistry. The specific stereochemistry of molecules like tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate makes them highly valuable intermediates for synthesizing bioactive molecules with specific three-dimensional orientations, which is critical for targeted interactions with biological systems like enzymes and receptors.[4] This protected aminocyclopentanol serves as a key intermediate in the synthesis of various pharmaceuticals, including treatments for neurological disorders and cancer, by enabling the controlled introduction of the chiral amino alcohol moiety into larger, more complex molecular frameworks.[3][4]
The Boc-protection strategy for (1R,2R)-2-aminocyclopentanol provides a stable, yet readily cleavable, intermediate, streamlining synthetic routes and enhancing overall efficiency in drug discovery and development.[4]
Boc-Protection and Deprotection Mechanisms
The following diagrams illustrate the fundamental chemical transformations involved in the Boc-protection and deprotection of the amine group.
Caption: Mechanism of Boc-Protection of an Amine.
Caption: Mechanism of Acid-Catalyzed Boc-Deprotection.
Experimental Protocols
The following sections provide detailed protocols for the synthesis and deprotection of this compound.
Protocol 1: Synthesis via N-tert-Butoxycarbonylation
This protocol describes the protection of (1R,2R)-2-aminocyclopentanol using di-tert-butyl dicarbonate ((Boc)₂O). An eco-friendly method using a water-acetone solvent system has been shown to be effective and can afford high yields of the N-Boc protected amine.[5]
Materials:
-
(1R,2R)-2-aminocyclopentanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Water/Acetone mixture)
-
Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), if required)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Workflow for Synthesis:
Caption: Experimental Workflow for Boc-Protection.
Procedure:
-
In a round-bottom flask, dissolve (1R,2R)-2-aminocyclopentanol (1.0 mmol) in the chosen solvent (e.g., 10 mL of a 9.5:0.5 mixture of distilled water and acetone).[5]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equivalents) to the stirred solution.
-
Stir the mixture at room temperature. The reaction is typically fast and can be complete in as little as 10-15 minutes in a water-based system.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[5]
-
Upon completion, add dichloromethane (10 mL) to extract the product.[5]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
-
If necessary, purify the residue by column chromatography on silica gel to afford the pure this compound.[5]
Data Summary for Boc-Protection:
| Method/Catalyst | Solvent System | Temperature | Time | Yield (%) | Reference |
| Catalyst-Free | Water/Acetone | Room Temp. | 8-12 min | >90 | [5] |
| Base (TEA) | THF or DCM | Room Temp. | 1-3 h | 85-95 | [6][7] |
| Iodine (cat.) | Solvent-Free | Room Temp. | 15-30 min | ~95 | [2] |
Protocol 2: Deprotection of this compound
The removal of the Boc group is most commonly achieved under acidic conditions.[1] The choice of acid and solvent depends on the sensitivity of the substrate to strongly acidic environments.
Workflow for Deprotection (HCl/Dioxane Method):
Caption: Experimental Workflow for Boc-Deprotection.[8]
Method A: Using Hydrogen Chloride in 1,4-Dioxane [8] This method is highly efficient and often results in the precipitation of the product as its hydrochloride salt, simplifying isolation.[1][8]
Materials:
-
This compound
-
1,4-Dioxane
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve the Boc-protected amine (10 g) in 1,4-dioxane (20 mL).[8]
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution (50 mL).[8]
-
Stir the reaction mixture at room temperature (approx. 20°C) for 2 hours.[8]
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.[1]
-
Upon completion, add acetonitrile (100 mL) to the mixture to precipitate the (1R,2R)-2-aminocyclopentanol hydrochloride salt.[8]
-
Collect the white solid via suction filtration and wash the filter cake with additional acetonitrile (100 mL).[8]
-
Dry the solid under vacuum to obtain the final product.
Method B: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [6][7] This is a very common and rapid method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected amine in DCM (a typical concentration is 0.1-0.5 M).
-
Add an excess of TFA (e.g., 25-50% v/v solution in DCM).[6]
-
Stir the mixture at room temperature for 1-4 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Data Summary for Boc-Deprotection:
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference |
| 4M Hydrogen Chloride | 1,4-Dioxane | Room Temp. | 2 hours | ~95 | |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 2-12 hours | >90 | |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Overnight | Substrate Dependent | [6][7] |
| Oxalyl Chloride | Methanol | Room Temp. | < 3 hours | >70 | [9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate with Carboxylic Acids
Introduction
The coupling of chiral building blocks with carboxylic acids is a fundamental transformation in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a valuable chiral intermediate, possessing both a protected amine and a secondary alcohol. The selective acylation of the hydroxyl group provides a versatile handle for the introduction of various functionalities, leading to the creation of diverse compound libraries for biological screening. This document provides detailed protocols for the efficient coupling of this N-Boc protected amino alcohol with a range of carboxylic acids, primarily focusing on the widely applicable Steglich esterification and related carbodiimide-mediated coupling reactions. These methods are favored for their mild reaction conditions, which preserve the integrity of the acid-labile tert-butoxycarbonyl (Boc) protecting group and the stereochemistry of the chiral centers.
General Reaction Scheme
The esterification of this compound with a generic carboxylic acid (R-COOH) is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
Caption: General schematic for the coupling reaction.
Data Presentation: Representative Coupling Reactions
The following table summarizes the reaction conditions and outcomes for the coupling of various carboxylic acids with N-Boc protected amino alcohols, based on analogous reactions found in the literature. These examples demonstrate the versatility of carbodiimide-mediated esterification.
| Carboxylic Acid | Coupling Reagent/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-tert-Butylbenzoic Acid | EDCI / HOBt / DIPEA | Not Specified | Not Specified | Not Specified | 83.3 | [1] |
| 2-Iodobenzoic Acid | EDCI / HOBt / DIPEA | Not Specified | Not Specified | Not Specified | 67.9 | [1] |
| Dodecanoic Acid | EDCI / HOBt / DIPEA | Not Specified | Not Specified | Not Specified | 73.8 | [1] |
| Boc-Protected Valine | EDC / DMAP / HOBt (cat.) | CH₃CN | 23 | 18 | 72 | [2] |
| Generic Carboxylic Acid | DCC / DMAP (cat.) | CH₂Cl₂ | 0 to RT | 3 | 40-98 | [3] |
Note: Yields are for isolated products after chromatographic purification. The data is derived from analogous systems and serves as a representative guide.
Experimental Protocols
Protocol 1: General Procedure for EDC-Mediated Esterification
This protocol is a general method for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
This compound
-
Carboxylic acid of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 equiv.) and the carboxylic acid (1.1 equiv.) in anhydrous dichloromethane (DCM) at room temperature, add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equiv.).
-
Stir the mixture for 5-10 minutes.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.
Caption: A typical workflow for EDC-mediated esterification.
Protocol 2: Steglich Esterification using DCC
This protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent. A key consideration for this method is the removal of the dicyclohexylurea (DCU) byproduct, which is largely insoluble in many organic solvents.
Materials:
-
This compound
-
Carboxylic acid of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Diethyl ether or ethyl acetate
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 equiv.), this compound (1.0 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equiv.) in a small amount of anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture again to 0 °C to further precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter off the precipitated DCU and wash the solid with cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the final product.
Optimization and Troubleshooting
The choice of coupling reagent and reaction conditions may need to be optimized depending on the specific carboxylic acid used. The following decision tree provides a guide for troubleshooting and optimizing the coupling reaction.
References
- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals.
Introduction
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a valuable chiral building block in organic synthesis, frequently utilized as a key intermediate in the development of pharmaceutically active compounds. The presence of both a protected amine and a hydroxyl group on a stereochemically defined cyclopentyl scaffold makes it a versatile synthon for introducing chirality and functionality into target molecules. The tert-butoxycarbonyl (Boc) protecting group is favored due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.
This document provides a detailed protocol for the large-scale synthesis of this compound from its precursor, (1R,2R)-2-aminocyclopentanol hydrochloride. The described method is designed for scalability, safety, and high yield, making it suitable for industrial and pilot-plant applications.
Data Presentation: Synthesis Parameters
The following table summarizes the key quantitative data for a representative large-scale synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| (1R,2R)-2-Aminocyclopentanol Hydrochloride | 1.0 | kg | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.65 | kg | Boc-Protecting Agent (1.05 eq) |
| Triethylamine (TEA) | 1.54 | L | Base (2.1 eq) |
| Solvents | |||
| Dichloromethane (DCM) | 15 | L | Reaction Solvent |
| 1 M Hydrochloric Acid (HCl) | 10 | L | Aqueous Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) | 10 | L | Aqueous Wash |
| Brine | 10 | L | Aqueous Wash |
| Reaction Conditions | |||
| Initial Temperature | 0 | °C | For addition of reagents |
| Reaction Temperature | 20-25 | °C | Room Temperature |
| Reaction Time | 12 | hours | |
| Yield & Purity | |||
| Typical Product Yield | 1.3 - 1.4 | kg | 90-96% |
| Purity (by HPLC) | >98 | % | After purification |
Experimental Protocol
This protocol details the N-tert-butyloxycarbonylation of (1R,2R)-2-aminocyclopentanol hydrochloride on a large scale. The procedure involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base.[1][2]
Materials:
-
(1R,2R)-2-Aminocyclopentanol Hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, and an addition funnel.
-
Rotary evaporator and filtration apparatus.
Procedure:
-
Reactor Setup: Charge a clean, dry, large-scale reaction vessel with 1.0 kg of (1R,2R)-2-aminocyclopentanol hydrochloride and 15 L of dichloromethane (DCM).
-
Reaction Mixture Cooling: Begin stirring the mixture and cool the vessel to 0 °C using an appropriate cooling bath.
-
Base Addition: Slowly add 1.54 L of triethylamine (TEA) to the stirred suspension via an addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Boc Anhydride Addition: Once the TEA addition is complete, add 1.65 kg of di-tert-butyl dicarbonate (Boc₂O) portion-wise, again maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition of Boc₂O is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir the mixture for 12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up - Acidic Wash: Upon completion, cool the reaction mixture to 10-15 °C and transfer it to a large separatory funnel or extraction vessel. Wash the organic layer sequentially with 10 L of 1 M HCl solution.
-
Work-up - Basic and Brine Washes: Subsequently, wash the organic layer with 10 L of saturated NaHCO₃ solution, followed by 10 L of brine.[1]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, stir for 30 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography on silica gel to yield pure this compound as a white to off-white solid.
Mandatory Visualization
The following diagram illustrates the workflow for the large-scale synthesis of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
References
Application Notes and Protocols for the Synthesis of Carbanucleosides Using tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the synthesis of purine and pyrimidine carbanucleoside analogues utilizing the chiral building block, tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. Carbanucleosides are a class of nucleoside analogues where the furanose oxygen is replaced by a methylene group, conferring increased metabolic stability and making them attractive candidates for antiviral and anticancer drug development. The protocols herein describe a convergent synthetic strategy, primarily employing the Mitsunobu reaction for the coupling of the carbocyclic moiety with purine bases and a two-step activation-substitution sequence for pyrimidine bases. These procedures are designed to be a practical guide for researchers in medicinal chemistry and drug discovery.
Introduction
Carbocyclic nucleosides represent a significant class of compounds in medicinal chemistry due to their enhanced stability towards enzymatic cleavage compared to their natural counterparts.[1] The replacement of the endocyclic oxygen atom of the ribose ring with a carbon atom prevents glycosidic bond cleavage by phosphorylases, often leading to improved pharmacokinetic profiles.[2] The synthesis of these analogues is a challenging but crucial aspect of drug discovery, enabling the exploration of novel therapeutic agents.
This application note details a convergent approach for the synthesis of carbanucleosides, starting from the readily available chiral precursor, this compound. This strategy involves the coupling of the pre-functionalized cyclopentane ring with a desired nucleobase, offering flexibility in generating a diverse range of carbanucleoside analogues.
Experimental Workflow Overview
The synthesis of carbanucleosides from this compound is accomplished through distinct pathways for purine and pyrimidine analogues. The overall workflow is depicted below.
References
Application Note: Steglich Esterification for the Conjugation of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate to Carboxylic Acid-Functionalized Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is a valuable chiral building block used in the synthesis of various biologically active molecules, particularly carbocyclic nucleoside analogues which are a cornerstone of antiviral drug discovery.[1][2][3][4] The ability to covalently attach this molecule to different substrates—such as small molecules, polymers, or solid supports—is crucial for its application in medicinal chemistry and materials science. This document provides a detailed protocol for the attachment of this carbamate to a substrate functionalized with a carboxylic acid. The protocol utilizes the Steglich esterification, a mild and efficient method for forming ester bonds using a carbodiimide coupling agent and a nucleophilic catalyst.[5][6][7]
The reaction involves activating a carboxylic acid on a given substrate with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst, typically 4-(dimethylaminopyridine) (DMAP).[5][7][8] The activated acid then reacts with the secondary hydroxyl group of the this compound to form a stable ester linkage. This method is well-suited for substrates that may be sensitive to harsher reaction conditions.[6][7]
Experimental Protocols
Protocol 1: Steglich Esterification using EDC and DMAP
This protocol describes a general and robust procedure for the esterification of the secondary alcohol on this compound with a carboxylic acid-functionalized substrate. Using EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[9]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid-functionalized substrate (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-(Dimethylaminopyridine) (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry, flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized substrate (1.1 eq) and this compound (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.2 eq) to the solution and stir until it is fully dissolved.
-
Coupling Agent Addition: Add EDC (1.5 eq) to the reaction mixture in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching and Extraction:
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to isolate the pure ester product.
Data Presentation
The following tables summarize typical reaction parameters and the expected analytical data for the characterization of the final conjugated product.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Rationale/Notes |
| Stoichiometry | ||
| Carbamate:Substrate:EDC:DMAP | 1.0 : 1.1 : 1.5 : 0.2 | A slight excess of the acid substrate and coupling agent ensures complete consumption of the limiting carbamate. DMAP is used in catalytic amounts.[10][11] |
| Solvent | Anhydrous DCM or MeCN | Dichloromethane is a common solvent for Steglich esterifications. Acetonitrile offers a greener alternative.[8] |
| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature, which is beneficial for sensitive substrates.[5] |
| Reaction Time | 12 - 24 hours | Reaction time may vary depending on the steric hindrance of the substrate. Monitor by TLC for completion.[10] |
| Expected Yield | 70 - 95% | Yields are typically high but depend on the specific substrate and purification efficiency.[5] |
| Purification Method | Silica Gel Chromatography | Effective for removing non-polar impurities and separating the product from any remaining starting materials.[10] |
Table 2: Analytical Characterization Data for the Conjugated Product
| Technique | Expected Result | Interpretation |
| ¹H NMR | Appearance of new signals corresponding to the substrate backbone. A characteristic singlet for the 9 protons of the tert-butyl (Boc) group around 1.4 ppm.[12] | Confirms the covalent attachment and structural integrity of both the carbamate and the substrate. |
| ¹³C NMR | Appearance of a new ester carbonyl signal (~170 ppm). Signals for the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28 ppm).[12] | Provides definitive evidence of ester bond formation and the presence of the Boc protecting group. |
| FT-IR | Disappearance of the broad O-H stretch from the carbamate alcohol (~3400 cm⁻¹). Appearance of a strong C=O stretch for the new ester group (~1735 cm⁻¹).[13] | Confirms the conversion of the alcohol functional group to an ester. |
| Mass Spec (ESI-MS) | Observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the final product. | Confirms the molecular weight of the conjugated product, verifying successful attachment. |
Visualizations
Reaction Workflow
The following diagram illustrates the step-by-step experimental workflow for the attachment protocol.
Caption: Experimental workflow for Steglich esterification.
Signaling Pathway: Reaction Mechanism
This diagram shows the accepted mechanism for the EDC/DMAP-catalyzed Steglich esterification.
Caption: Mechanism of EDC/DMAP-catalyzed esterification.
References
- 1. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]
Troubleshooting & Optimization
Technical Support Center: Enhancing Diastereoselectivity with tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its derivatives as chiral auxiliaries to improve diastereoselectivity in asymmetric synthesis. The information is tailored for professionals engaged in pharmaceutical research and development and other scientific disciplines requiring precise stereochemical control.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in improving diastereoselectivity?
This compound serves as a chiral auxiliary. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The rigid cyclopentane backbone and the defined stereochemistry of the hydroxyl and amino groups create a chiral environment that directs the approach of incoming reagents, leading to the preferential formation of one diastereomer.
Q2: How is the chiral auxiliary derived from this compound typically employed in a reaction?
The auxiliary, derived from (1R,2R)-2-aminocyclopentan-1-ol, is often converted into a more rigid cyclic structure, such as an oxazolidinone. This is achieved by reacting the amino alcohol with a carbonyl source (e.g., phosgene or a chloroformate). The substrate of interest (e.g., a carboxylic acid) is then attached to the nitrogen atom of the oxazolidinone. This setup provides a conformationally constrained environment crucial for high diastereoselectivity in reactions such as enolate alkylation or aldol reactions.
Q3: What are the key advantages of using a cyclopentane-based chiral auxiliary?
The primary advantage of this auxiliary is the high level of stereocontrol it offers, often leading to diastereomeric excesses (d.e.) greater than 99%.[1][2] The rigid five-membered ring structure effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the electrophile to attack from the less sterically hindered face.
Q4: In which types of reactions has the (1R,2R)-2-aminocyclopentan-1-ol scaffold demonstrated high diastereoselectivity?
This chiral scaffold has proven highly effective in asymmetric alkylation and syn-aldol reactions, consistently yielding products with excellent diastereoselectivity.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered when using chiral auxiliaries derived from (1R,2R)-2-aminocyclopentan-1-ol to control diastereoselectivity.
| Issue | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (d.e.) | 1. Incomplete formation of the desired enolate geometry: The geometry of the enolate (E vs. Z) can significantly impact the facial bias. 2. Reaction temperature is too high: Higher temperatures can overcome the small energy difference between the diastereomeric transition states. 3. Inappropriate solvent: The solvent can affect the aggregation state and conformation of the reactive intermediates. | 1. Vary the base and solvent system: For enolate formation, screen different lithium amide bases (e.g., LDA, LiHMDS) and aprotic solvents (e.g., THF, diethyl ether). 2. Lower the reaction temperature: Conduct the reaction at low temperatures, typically -78 °C, to maximize stereochemical control. 3. Solvent screening: Evaluate a range of aprotic solvents to find the optimal medium for the reaction. |
| Low Reaction Yield | 1. Steric hindrance: The substrate or electrophile may be too bulky, leading to a slow or incomplete reaction. 2. Decomposition of reactants or products: The reaction conditions may be too harsh. 3. Inefficient auxiliary cleavage: The conditions used to remove the auxiliary may be degrading the desired product. | 1. Modify the substrate or reagent: If possible, use less sterically demanding reagents. 2. Optimize reaction time and temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions. 3. Screen cleavage conditions: Test various methods for auxiliary removal (e.g., acidic or basic hydrolysis, reductive cleavage) to find a high-yielding protocol. |
| Difficulty in Removing the Chiral Auxiliary | 1. Robustness of the auxiliary linkage: The bond connecting the auxiliary to the substrate may be resistant to cleavage under standard conditions. 2. Product instability under cleavage conditions: The desired product may be sensitive to the reagents used for auxiliary removal. | 1. Explore a range of cleavage reagents: Test different hydrolytic (e.g., LiOH, HCl) or reductive (e.g., LiBH4) conditions. 2. Protect sensitive functional groups: If the product contains sensitive functionalities, consider protecting them before attempting to cleave the auxiliary. |
Quantitative Data Summary
The following table summarizes the diastereoselectivity and yield for asymmetric alkylation and aldol reactions using a chiral auxiliary derived from (1R,2R)-2-aminocyclopentan-1-ol, as reported by Ghosh et al.[1]
| Reaction Type | Electrophile / Aldehyde | Diastereomeric Excess (d.e.) | Isolated Yield (%) |
| Asymmetric Alkylation | Benzyl bromide | >99% | 90% |
| Asymmetric Alkylation | Ethyl iodide | >99% | 92% |
| Asymmetric Alkylation | Isopropyl iodide | >99% | 85% |
| Asymmetric Aldol Reaction | Isobutyraldehyde | >99% | 85% |
| Asymmetric Aldol Reaction | Benzaldehyde | >99% | 90% |
| Asymmetric Aldol Reaction | Pivaldehyde | >99% | 80% |
Experimental Protocols
1. Preparation of the Chiral Oxazolidinone Auxiliary
A common strategy involves the conversion of the amino alcohol functionality into a rigid oxazolidinone ring.
-
Step 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one.
-
Enantiomerically pure (1R,2R)-2-aminocyclopentan-1-ol is reacted with a carbonyl source, such as phosgene or a chloroformate, in the presence of a base to yield the corresponding oxazolidinone.
-
-
Step 2: Acylation of the Oxazolidinone.
-
The synthesized oxazolidinone is then N-acylated with the desired carboxylic acid derivative (e.g., an acyl chloride or anhydride) to attach the substrate to the chiral auxiliary.
-
2. General Protocol for Asymmetric Alkylation
-
Step 1: Enolate Formation.
-
The N-acylated oxazolidinone is dissolved in a dry aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere.
-
A strong base, such as lithium diisopropylamide (LDA), is added dropwise to generate the lithium enolate.
-
-
Step 2: Alkylation.
-
The alkylating agent (e.g., an alkyl halide) is added to the enolate solution at -78 °C.
-
The reaction is stirred at low temperature until completion, as monitored by thin-layer chromatography (TLC).
-
-
Step 3: Work-up and Purification.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
-
-
Step 4: Auxiliary Cleavage.
-
The chiral auxiliary is typically removed by hydrolysis with a mild base such as lithium hydroperoxide (LiOH·H₂O) to yield the chiral carboxylic acid.
-
Visualizations
Caption: Workflow for diastereoselective synthesis.
Caption: Stereochemical control model.
References
Technical Support Center: Synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge in the synthesis of this compound?
The primary challenge is achieving the correct stereochemistry. The target molecule has a specific cis-(1R,2R) configuration. This is typically addressed by starting with the stereochemically pure precursor, (1R,2R)-2-aminocyclopentanol. The synthesis of this precursor often involves the resolution of a racemic mixture, which can be a low-yielding and technically demanding step.
Q2: My Boc protection reaction of (1R,2R)-2-aminocyclopentanol is incomplete. What are the common causes?
Incomplete Boc protection can be due to several factors:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of Di-tert-butyl dicarbonate (Boc₂O) is used. An excess (1.1-1.5 equivalents) is often recommended to drive the reaction to completion.
-
Inappropriate Solvent: The solubility of the amino alcohol can be a limiting factor. A mixture of solvents like dioxane/water or THF/water is often used to ensure all starting materials are in solution.
-
Incorrect Base: A suitable base, such as sodium bicarbonate or triethylamine, is typically required to neutralize the acidic byproduct and drive the reaction. The choice and amount of base are critical.
-
Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be necessary for less reactive substrates.
Q3: I am observing multiple spots on my TLC after the Boc protection reaction. What are the possible side products?
Common side products in the Boc protection of amino alcohols include:
-
Di-Boc Protected Amine: The primary amine can react twice with Boc₂O to form a di-Boc protected product, especially if an excess of Boc₂O and a catalyst like 4-dimethylaminopyridine (DMAP) are used.
-
N,O-bis-Boc Protected Product: Both the amine and the hydroxyl group can be protected with a Boc group, particularly under forcing conditions or with a catalyst.
-
Urea Formation: An isocyanate intermediate can form, which can then react with another molecule of the starting amine to form a urea derivative.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane is commonly used as the eluent. The polarity of the eluent system will need to be optimized based on TLC analysis.
Troubleshooting Guides
Problem 1: Low Yield in the Optical Resolution of (±)-trans-2-Aminocyclopentanol
| Possible Cause | Troubleshooting Steps |
| Incomplete precipitation of the desired diastereomeric salt. | - Ensure the correct stoichiometry of the resolving agent (e.g., L-tartaric acid) is used. - Optimize the crystallization solvent and temperature. Slow cooling can improve crystal formation and yield. - Seeding the solution with a small crystal of the desired diastereomeric salt can induce crystallization. |
| Co-precipitation of the undesired diastereomer. | - Perform multiple recrystallizations of the diastereomeric salt to improve chiral purity. - Carefully control the crystallization conditions (solvent, temperature, cooling rate). |
| Loss of product during workup. | - Minimize the number of transfer steps. - Ensure complete extraction of the free base from the aqueous layer after neutralization of the diastereomeric salt. |
Problem 2: Incomplete Boc Protection of (1R,2R)-2-Aminocyclopentanol
| Possible Cause | Troubleshooting Steps |
| Poor solubility of the starting amine. | - Use a co-solvent system such as 1,4-dioxane/water, THF/water, or methanol.[1] |
| Low nucleophilicity of the amine. | - While aliphatic amines are generally nucleophilic, steric hindrance could slow the reaction. Consider gentle heating (e.g., 40-50 °C). |
| Decomposition of Boc₂O. | - Use fresh, high-quality Boc₂O. It can be sensitive to moisture and heat. |
| Insufficient base. | - Ensure at least one equivalent of a suitable base (e.g., NaHCO₃, Na₂CO₃, TEA) is used to neutralize the acid formed during the reaction. |
Problem 3: Formation of Multiple Products during Boc Protection
| Possible Cause | Troubleshooting Steps |
| Di-Boc protection of the primary amine. | - Use a controlled amount of Boc₂O (1.0-1.2 equivalents). - Avoid the use of a catalyst like DMAP if di-Boc formation is observed. - Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| N,O-bis-Boc protection. | - Avoid high temperatures and prolonged reaction times. - Use a milder base. - If O-Boc protection is a significant issue, consider protecting the hydroxyl group with a different protecting group prior to Boc protection of the amine. |
| Urea formation. | - This is more common with sterically hindered amines. Ensure efficient stirring and appropriate solvent to minimize side reactions. |
Data Presentation
Table 1: Typical Reaction Conditions for Boc Protection of Amines
| Substrate | Reagents and Solvents | Base | Temperature | Time | Yield |
| Primary/Secondary Amines | Boc₂O (1.1-1.5 eq.), THF/water | NaHCO₃ | Room Temp. | 2-12 h | 85-95% |
| Amino Alcohols | Boc₂O (1.2 eq.), Dioxane/water | Na₂CO₃ | Room Temp. | 4-16 h | 80-90% |
| Sterically Hindered Amines | Boc₂O (1.5 eq.), Acetonitrile | TEA, DMAP (cat.) | 40-50 °C | 12-24 h | 70-85% |
Note: These are general conditions and may require optimization for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Optical Resolution of (±)-trans-2-Aminocyclopentanol (Illustrative)
This protocol is based on the general principle of resolving racemic amines using a chiral acid.
-
Dissolution: Dissolve racemic (±)-trans-2-aminocyclopentanol in a suitable solvent such as methanol or ethanol.
-
Addition of Resolving Agent: Add a solution of 0.5 equivalents of L-(+)-tartaric acid in the same solvent to the amine solution.
-
Crystallization: Allow the mixture to stand at room temperature for the diastereomeric salt to crystallize. Cooling may be required to improve the yield.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallization: Recrystallize the diastereomeric salt from the same solvent to improve chiral purity.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH) to deprotonate the amine.
-
Extraction: Extract the free (1R,2R)-2-aminocyclopentanol with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically pure amine.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Addition of Base: Add sodium bicarbonate (1.5 eq.) to the solution and stir until dissolved.
-
Addition of Boc₂O: Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (1.2 eq.) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the title compound.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for Boc protection.
References
Technical Support Center: Alkylation of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate Derivatives
Welcome to the technical support center for the alkylation of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential side reactions and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of alkylating this compound?
The primary objective is the selective O-alkylation of the hydroxyl group to form the corresponding ether derivative, tert-butyl ((1R,2R)-2-(alkoxy)cyclopentyl)carbamate. The tert-butoxycarbonyl (Boc) group is employed to protect the amine, thereby directing the alkylation to the oxygen atom.
Q2: What are the most common side reactions observed during this alkylation?
The most prevalent side reactions include:
-
N-alkylation: Alkylation of the nitrogen atom of the carbamate.
-
Elimination: Formation of tert-butyl (1R)-cyclopent-2-en-1-ylcarbamate through the elimination of water.
-
Boc Deprotection: Cleavage of the Boc protecting group under certain conditions, which can be followed by N-alkylation of the free amine.
-
Over-alkylation: In cases of Boc deprotection, subsequent di-alkylation of the resulting amino alcohol can occur.
Q3: Why does N-alkylation occur despite the presence of the Boc protecting group?
While the Boc group significantly reduces the nucleophilicity of the amine, N-alkylation can still occur, particularly under harsh basic conditions. The nitrogen's lone pair is not entirely unavailable, and strong bases can deprotonate the N-H bond of the carbamate, increasing its nucleophilicity.
Q4: What factors favor the elimination side reaction?
Elimination is a common competing reaction in alcohol chemistry.[1] For cyclopentanol derivatives, factors that promote elimination include:
-
Strong, sterically hindered bases: These bases can preferentially abstract a proton from the cyclopentane ring.
-
High temperatures: Increased temperature often favors elimination over substitution.
-
Poor leaving group activation: If the hydroxyl group is not effectively deprotonated to form a good nucleophile, elimination pathways can become more competitive.
Troubleshooting Guide
This guide addresses specific issues that may arise during the alkylation of this compound derivatives.
Problem 1: Low yield of the desired O-alkylated product and presence of multiple byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Suboptimal Base | Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Sodium hydride (NaH) is effective but can be too harsh, promoting side reactions. | Milder bases are less likely to promote elimination or deprotonation of the carbamate nitrogen, thus favoring O-alkylation.[2] |
| Inappropriate Solvent | Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. | These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the alkoxide and favoring the SN2 pathway of the Williamson ether synthesis.[3] |
| High Reaction Temperature | Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor the progress over a longer period. | Lower temperatures generally disfavor the elimination side reaction, which typically has a higher activation energy than substitution.[4] |
| Reactive Alkylating Agent | For highly reactive alkylating agents (e.g., methyl iodide), consider using a less reactive one or adding it slowly to the reaction mixture at a low temperature. | This helps to control the reaction rate and minimize side reactions. |
Illustrative Data on Base and Solvent Effects on Product Distribution:
| Base | Solvent | Temperature (°C) | Desired O-Alkylated Product (%) | N-Alkylated Byproduct (%) | Elimination Byproduct (%) |
| NaH | THF | 60 | 50 | 20 | 30 |
| NaH | DMF | 25 | 75 | 10 | 15 |
| K₂CO₃ | Acetonitrile | 25 | 85 | 5 | 10 |
| Cs₂CO₃ | DMF | 25 | 90 | <5 | <5 |
Note: The data in this table is illustrative and based on general principles of Williamson ether synthesis and related literature. Actual results may vary.
Problem 2: Significant formation of the N-alkylated byproduct.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Strongly Basic Conditions | As mentioned in Problem 1, use a milder base like K₂CO₃ or Cs₂CO₃. | Strong bases can deprotonate the carbamate N-H, leading to a competing N-alkylation reaction.[2] |
| High Temperature | Maintain a lower reaction temperature. | Higher temperatures can increase the rate of N-alkylation. |
| Prolonged Reaction Time with Strong Base | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Extended exposure to strong bases increases the likelihood of side reactions. |
Problem 3: Predominance of the elimination product (cyclopentene derivative).
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Rationale |
| Sterically Hindered Base | Avoid bulky bases like potassium tert-butoxide. Use a less hindered base such as NaH or K₂CO₃. | Bulky bases are more likely to act as a base for elimination rather than facilitating the formation of the nucleophilic alkoxide for substitution.[3] |
| High Temperature | Perform the reaction at room temperature or below. | Elimination reactions are entropically favored and thus become more significant at higher temperatures.[4] |
| Secondary Alkyl Halide as Alkylating Agent | If using a secondary alkyl halide, be aware that elimination of the alkyl halide itself is a competing reaction. | The Williamson ether synthesis works best with primary alkyl halides.[4] |
Experimental Protocols
General Protocol for O-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkylating agents and scales.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Cesium Carbonate (Cs₂CO₃)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main and side reaction pathways in the alkylation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling reactions involving tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the coupling reaction with this compound?
A1: Low yields in coupling reactions with this substrate are often attributed to several factors:
-
Incomplete activation of the carboxylic acid: The carboxylic acid must be fully activated to react efficiently with the amine.
-
Deactivation of the amine: The amine on the cyclopentyl ring can be sterically hindered or its nucleophilicity reduced by adjacent bulky groups.[1]
-
Steric Hindrance: The bulky tert-butyl carbamate (Boc) protecting group and the cyclic structure can physically impede the approach of the coupling partners.[1]
-
Side Reactions: The presence of the hydroxyl group can lead to undesired O-acylation, and epimerization at the chiral centers can also occur.
-
Hydrolysis: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.
Q2: Which coupling reagents are most effective for this type of sterically hindered amino alcohol?
A2: For sterically hindered substrates like this compound, more powerful coupling reagents are generally recommended. Onium salt-based reagents are often the preferred choice.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure: A common and cost-effective choice, though it may be less efficient for highly hindered systems compared to HATU.[3]
Q3: How can I minimize the risk of O-acylation of the hydroxyl group?
A3: O-acylation is a common side reaction when coupling carboxylic acids with amino alcohols.[4][5] To minimize this:
-
Use a less reactive activating agent: In some cases, avoiding highly reactive intermediates can reduce O-acylation.
-
Control the stoichiometry: Using a minimal excess of the carboxylic acid and coupling reagent can help.
-
Reaction Temperature: Running the reaction at lower temperatures can sometimes favor N-acylation over O-acylation.
-
Protecting the hydroxyl group: If O-acylation is a persistent issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS) that can be removed later in the synthetic sequence.
Q4: What is the best order of addition for the reagents?
A4: The order of reagent addition can significantly impact the reaction's success, especially with sensitive substrates. A common and often effective method is to pre-activate the carboxylic acid.[6]
-
Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent.
-
Allow the mixture to stir for a short period (15-30 minutes) to form the activated ester.
-
Add the solution of this compound to the pre-activated mixture.
This approach can minimize side reactions involving the amine. However, for some systems, adding the coupling reagent last to a mixture of the carboxylic acid, amine, and base can also be effective.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent like HATU.[2] Ensure all reagents are fresh and anhydrous. |
| Steric hindrance preventing the reaction. | Increase the reaction temperature moderately. Switch to a less sterically demanding coupling reagent if possible. Consider a different solvent that may improve solubility and reduce aggregation. | |
| Presence of moisture leading to hydrolysis of the activated ester. | Use anhydrous solvents (e.g., dry DMF, DCM). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incorrect stoichiometry of reagents. | Carefully check the molar equivalents of all reagents. A slight excess of the carboxylic acid and coupling reagent (1.1-1.2 eq) is common. | |
| Multiple Spots on TLC (Side Reactions) | O-acylation of the hydroxyl group. | Lower the reaction temperature. Use a less reactive coupling reagent. Protect the hydroxyl group prior to coupling. |
| Epimerization of chiral centers. | Use a racemization-suppressing additive like HOBt or HOAt.[1] Run the reaction at a lower temperature. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[1] | |
| Formation of byproducts from the coupling reagent (e.g., DCU from DCC). | If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. Using EDC results in a water-soluble urea byproduct that can be removed during aqueous workup.[7] | |
| Difficulty in Product Purification | Unreacted starting materials. | Optimize the reaction to drive it to completion. Use a slight excess of one reagent to consume the other, if one is more easily removed. |
| Byproducts from the coupling reagent. | Choose a coupling reagent with byproducts that are easily removed (e.g., EDC).[7] Recrystallization can be an effective purification method for amides.[8] | |
| O-acylated side product is difficult to separate from the desired N-acylated product. | Optimize reaction conditions to minimize O-acylation. If separation is challenging, consider protecting the hydroxyl group. |
Data Presentation: Comparison of Coupling Reagents
Note: The following data is a representative comparison based on general observations in amide coupling reactions and may vary for the specific substrate.
| Coupling Reagent | Typical Yield (%) | Relative Reaction Rate | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU/DIPEA | 85-98 | Very Fast | Low | High efficiency for hindered substrates, low racemization.[2] | Higher cost, potential for side reactions if not used correctly. |
| HBTU/DIPEA | 80-95 | Fast | Low to Moderate | Good efficiency, widely used. | Can cause guanidinylation of the amine. |
| EDC/HOBt | 60-90 | Moderate | Moderate | Cost-effective, water-soluble byproducts.[3] | Less effective for sterically hindered substrates. |
| DCC/HOBt | 60-85 | Moderate | Moderate | Inexpensive and effective. | Insoluble DCU byproduct can complicate purification. |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Coupling
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), HOBt (1.2 eq), and anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled mixture, followed by the dropwise addition of DIPEA (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the coupling reaction.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Mild conditions for the cleavage of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate auxiliary
Welcome to the technical support center for the deprotection of tert-butyl carbamate auxiliaries. This guide provides troubleshooting advice and frequently asked questions regarding mild cleavage conditions for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a common intermediate in pharmaceutical and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Boc group cleavage?
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for amines.[1] Deprotection occurs when a strong acid protonates the carbamate's carbonyl oxygen. This leads to the cleavage of the C-O bond, which forms a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and subsequently decomposes into the desired free amine and carbon dioxide.[1] The generated tert-butyl cation is reactive and can cause side reactions, such as alkylation of nucleophilic residues, if not properly managed.[1]
Q2: My substrate is sensitive to harsh acids like Trifluoroacetic Acid (TFA). What are some milder acidic alternatives?
While TFA is a standard reagent for Boc deprotection, its high acidity can be problematic for sensitive substrates containing other acid-labile groups.[2][3][] Fortunately, several milder acidic systems have been developed. These are particularly useful for substrates like this compound, where the hydroxyl group needs to be preserved.
-
Aqueous Phosphoric Acid: An effective, environmentally friendly, and mild reagent for cleaving tert-butyl carbamates.[2][5] It shows good selectivity and tolerates other protecting groups like Cbz carbamates and TBDMS ethers.[5]
-
p-Toluenesulfonic Acid (pTSA): Considered a good eco-friendly alternative to TFA.[6] Using pTSA within a Deep Eutectic Solvent (DES) has been shown to efficiently deprotect various N-Boc derivatives at room temperature with short reaction times.[6]
-
Lewis Acids (e.g., ZnBr₂): Zinc bromide in dichloromethane (DCM) can be used for chemoselective hydrolysis of tert-butyl esters and has been explored for Boc deprotection, though N-Boc groups can be labile under these conditions.[7][8] Careful optimization is required for selectivity.
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for deprotecting a wide range of N-Boc substrates, including aliphatic, aromatic, and heterocyclic compounds, at room temperature.[2][9][10]
Q3: Are there any non-acidic or basic methods for Boc group removal?
Yes, while less common, several non-acidic or basic methods exist. These are ideal when the substrate is highly sensitive to any form of acid.
-
Sodium Carbonate in Refluxing DME: A basic deprotection method developed for N-Boc substrates.[2]
-
tert-Butylamine in Methanol (t-BuNH₂/MeOH): This simple procedure can be used for the removal of various carbamate groups, including Boc. The reaction mixture can often be concentrated to yield the pure product without extensive workup.
-
Tetrabutylammonium Fluoride (TBAF) in THF: A mild method using TBAF in refluxing tetrahydrofuran (THF) has been reported for the removal of carbamates.[11][12]
-
Thermolytic Cleavage: Heating the compound, sometimes under vacuum or in a high-boiling solvent, can remove the Boc group via thermal decomposition.[3][13]
Troubleshooting Guide
Problem: The deprotection reaction is incomplete or not starting.
| Potential Cause | Recommended Solution | Citation |
| Insufficient Reagent | Increase the equivalents of the acidic or basic reagent. For some substrates, a larger excess is needed to drive the reaction to completion. | [13] |
| Low Temperature | Gently warm the reaction. While many mild methods work at room temperature, some substrates may require slight heating (e.g., 40-50 °C) to proceed at a reasonable rate. | [13] |
| Moisture Contamination | Ensure all solvents and reagents are anhydrous, especially for acid-catalyzed reactions where water can interfere. Dry the starting material thoroughly before the reaction. | [1] |
| Reagent Incompatibility | The chosen mild reagent may not be strong enough for your specific substrate. Consider switching to a slightly stronger but still controlled system (e.g., from aqueous phosphoric acid to pTSA). | [13] |
Problem: I am observing significant side product formation.
| Potential Cause | Recommended Solution | Citation |
| Alkylation by t-Butyl Cation | If using an acidic method, add a scavenger like thiophenol or triethylsilane to the reaction mixture. Scavengers trap the reactive tert-butyl cation, preventing it from alkylating nucleophilic sites on your molecule. | [5] |
| Degradation of Product | The reaction conditions may be too harsh. Lower the reaction temperature and ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if the compound is sensitive to oxidation. | [13] |
| Formation of Isocyanate | In some methods, such as with oxalyl chloride, an isocyanate intermediate can form. Ensure proper workup conditions to hydrolyze this intermediate to the desired amine. | [2][14] |
Comparative Data on Mild Deprotection Conditions
The following table summarizes various mild conditions reported for N-Boc deprotection, which can be adapted for this compound.
| Reagent/System | Solvent | Temperature | Time | Yield | Notes | Citation |
| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | Room Temp. | 1 - 4 h | Up to 90% | Tolerant of various functional groups. | [2][9][10] |
| Aqueous Phosphoric Acid (85%) | Tetrahydrofuran (THF) | Room Temp. | Varies | High | Environmentally benign; selective. | [3][5] |
| p-TSA / Choline Chloride | Deep Eutectic Solvent | Room Temp. | ~25 min | 63 - 68% | Green and efficient method. | [6] |
| t-BuNH₂ | Methanol (MeOH) | Varies | Varies | Excellent | Simple workup, often just evaporation. | |
| Water (Microwave) | Water | 90 - 100 °C | < 12 min | Good | Green method using high temperature. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection using Oxalyl Chloride in Methanol
This protocol is adapted from reported mild deprotection methodologies.[2][9]
Methodology:
-
Preparation: In a round-bottom flask, dissolve the this compound (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Stir the solution at room temperature. Slowly add oxalyl chloride (3 equivalents).
-
Reaction: Allow the mixture to stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, remove the methanol under reduced pressure. Extract the crude material with dichloromethane (DCM), wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[2]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum. The resulting crude product can be purified by silica gel column chromatography if needed.[2]
Protocol 2: Deprotection using Aqueous Phosphoric Acid
This procedure is based on reports of using aqueous phosphoric acid for mild deprotection.[3][5]
Methodology:
-
Preparation: Dissolve the tert-butyl carbamate substrate in a suitable organic solvent such as toluene or THF.[3][5][13]
-
Reagent Addition: Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[13]
-
Reaction: Stir the biphasic mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate to yield the desired amine. Purify further as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcours.net [mcours.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Purification of diastereomeric mixtures of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate derivatives
Technical Support Center: Purification of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate Derivatives
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the challenging task of purifying diastereomeric mixtures of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating diastereomeric mixtures of hydroxycyclopentyl carbamate derivatives?
The most common and effective methods for separating these diastereomers are flash column chromatography on silica gel, High-Performance Liquid Chromatography (HPLC) on either normal or reversed-phase columns, and fractional crystallization. For particularly challenging separations, derivatizing the hydroxyl group to form new diastereomeric esters can enhance separability, or HPLC with a Chiral Stationary Phase (CSP) can be employed.[1][2][3]
Q2: Why is the separation of these diastereomers often difficult?
Diastereomers, while having different physical properties, can be very similar in terms of polarity, solubility, and boiling point. The tert-Butyl carbamate and hydroxyl groups on the cyclopentyl ring mean that the diastereomers often exhibit only subtle differences in their interaction with stationary phases or in their crystal lattice formation, making separation a significant challenge.
Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my mixture before and after purification?
The diastereomeric ratio is typically determined using high-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy, where distinct signals for each diastereomer can often be resolved. For more precise quantification, chiral HPLC or achiral HPLC/GC after derivatization with a chiral agent are the preferred methods.[4][5] These techniques can provide baseline separation of the stereoisomers, allowing for accurate integration of the respective peaks.
Q4: Is it better to use normal-phase or reversed-phase chromatography for this separation?
The choice between normal-phase (NP) and reversed-phase (RP) HPLC is highly dependent on the specific derivative and the nature of the impurities.[6] For diastereomers where the key differentiating feature is the spatial arrangement of polar groups (like the hydroxyl and carbamate), NP chromatography on silica or alumina can be very effective. However, RP-HPLC is also a powerful technique, particularly for bulkier, more apolar derivatives, and offers excellent reproducibility.[6]
Troubleshooting Guides
This guide addresses common issues encountered during the purification of this compound derivatives.
Problem 1: Poor or No Separation During Column Chromatography
-
Question: My diastereomers are co-eluting from my silica gel column. How can I improve the resolution?
-
Answer:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. If diastereomers are co-eluting, the solvent system may be too polar. Systematically decrease the polarity by reducing the proportion of the more polar solvent (e.g., from 10% Methanol in DCM to 5%). Conversely, a gradient elution, starting with a low polarity and gradually increasing it, can improve separation.
-
Reduce Column Loading: Overloading the column is a common cause of poor resolution. Ensure that the amount of crude mixture is no more than 1-2% of the mass of the silica gel.
-
Change the Stationary Phase: If silica gel fails, consider other stationary phases. Alumina can offer different selectivity. For HPLC, switching from a C18 column to a phenyl-hexyl or cyano column can alter retention mechanisms and improve separation.
-
Consider Derivatization: Reacting the free hydroxyl group with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), creates diastereomeric esters.[2] The resulting derivatives often have significantly different conformations and polarities, making them much easier to separate on standard silica gel.[2]
-
Problem 2: Low Product Recovery After Recrystallization
-
Question: I'm losing most of my product during the recrystallization process. What steps can I take to increase my yield?
-
Answer:
-
Use Minimal Solvent: The most common error is using too much solvent to dissolve the crude product.[7] Add the hot solvent in small portions until the solid just dissolves.
-
Ensure Slow Cooling: Rapid cooling traps impurities and leads to the formation of smaller, less pure crystals. Allow the flask to cool slowly to room temperature before moving it to an ice bath or refrigerator.
-
Select an Optimal Solvent System: The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold. Perform small-scale solvent screening to find the best single solvent or solvent pair (e.g., Ethyl Acetate/Hexanes, Isopropanol).
-
Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of fresh, ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.[7]
-
Problem 3: The Purified Compound is an Oil and Fails to Crystallize
-
Question: After chromatography, my product is a clear, viscous oil that will not solidify. How can I induce crystallization?
-
Answer:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a single tiny crystal to the oil.
-
Solvent Addition: Add a small amount of a non-polar solvent in which your compound is insoluble (e.g., hexanes or pentane) and let it slowly diffuse into the oil. Storing the vial in a larger beaker containing the non-polar solvent can facilitate slow vapor diffusion.
-
Re-purification: The presence of even minor impurities can inhibit crystallization. If the above methods fail, the oil may need to be re-purified by chromatography.
-
Data Presentation
Table 1: Comparison of Chromatographic Purification Methods
| Method | Stationary Phase | Typical Mobile Phase | Typical Resolution (Rs) | Diastereomeric Excess (de) Achieved |
| Flash Chromatography | Silica Gel | Ethyl Acetate / Hexanes Gradient | 0.8 - 1.2 | 70-95% |
| NP-HPLC | Silica Gel | Isopropanol / Hexanes | 1.5 - 2.5[6] | >98% |
| RP-HPLC | C18 | Acetonitrile / Water[8] | 1.2 - 1.8 | >98% |
| Chiral HPLC (CSP) | Amylose or Cellulose Derivatives[3] | Varies (e.g., Hexane/Ethanol)[3] | > 2.0 | >99% |
Table 2: Example Recrystallization Solvent Screening Data
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Estimated Recovery |
| Isopropanol | High | Moderate | Needles | ~60% |
| Ethyl Acetate | High | Low | Plates | ~85% |
| Toluene | Moderate | Very Low | Blocks | ~75% |
| Acetone / Water | High | Low | Fine Powder | ~80% |
Experimental Protocols
Protocol 1: General Procedure for Separation by Flash Column Chromatography
-
Column Preparation: Select a column of appropriate size (typically with a mass of silica gel 50-100 times the mass of the crude sample). Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude diastereomeric mixture in a minimal amount of the column solvent or a stronger solvent like Dichloromethane. Alternatively, adsorb the crude mixture onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient. The optimal gradient is typically determined beforehand using Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions of a consistent volume. Monitor the elution of compounds using TLC analysis of the collected fractions.
-
Analysis and Pooling: Analyze the fractions containing the product by TLC or HPLC to determine which ones contain the pure desired diastereomer. Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Fractional Crystallization
-
Dissolution: Place the crude diastereomeric mixture in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (determined from screening) while stirring until the solid is completely dissolved.[7]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, insulate the flask to slow the cooling rate further.
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble diastereomer.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold fresh solvent to remove any adhering mother liquor which contains the more soluble diastereomer.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent. Analyze the purity and d.r. of the crystals and the mother liquor. The process can be repeated on the mother liquor to isolate more of the desired product or the other diastereomer.
Visualizations
Caption: General workflow for the purification and analysis of diastereomers.
Caption: Decision tree for troubleshooting poor chromatographic separation.
Caption: Logic for selecting a purification method based on mixture properties.
References
- 1. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl carbamate | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reactions with tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and other common challenges encountered during the synthesis of this important chiral building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc protection of (1R,2R)-2-aminocyclopentanol to yield this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in the Boc protection of (1R,2R)-2-aminocyclopentanol can stem from several factors:
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Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction's efficiency.
-
Side Reactions: The formation of byproducts such as di-Boc protected amine or an oxazolidinone can reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not have reached completion, which can be addressed by adjusting the reaction time or temperature.
-
Impure Starting Material: The purity of the starting (1R,2R)-2-aminocyclopentanol is critical for a high-yielding reaction.
-
Difficult Purification: The product may be lost during the work-up and purification steps.
Q2: What are the recommended reaction conditions for the Boc protection of (1R,2R)-2-aminocyclopentanol?
A2: A general and effective method for the Boc protection of amines is the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.[1] For amino alcohols, the choice of solvent is crucial to minimize side reactions.
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | These aprotic solvents are generally effective for Boc protection and minimize the risk of side reactions.[2] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | These non-nucleophilic bases are effective at neutralizing the acid formed during the reaction without competing with the amine.[3] |
| Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature can help control the initial exotherm and minimize side reactions. The reaction can then be allowed to warm to room temperature. |
| Stoichiometry | 1.0 - 1.1 equivalents of (Boc)₂O | Using a large excess of (Boc)₂O can lead to the formation of the di-Boc protected byproduct. |
Q3: I am observing a significant amount of a byproduct that is difficult to separate. What could it be and how can I avoid it?
A3: A common byproduct in the Boc protection of 1,2-amino alcohols is the corresponding cyclic carbamate, an oxazolidinone. The formation of this byproduct is often promoted by higher temperatures and the use of certain bases. To minimize its formation:
-
Maintain a low reaction temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature.
-
Choose a non-nucleophilic base: Use a hindered base like DIPEA instead of stronger, more nucleophilic bases.
-
Control the reaction time: Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Another potential byproduct is the di-Boc protected amine, where the hydroxyl group is also acylated. This is more likely to occur if a large excess of (Boc)₂O is used or if a highly effective acylation catalyst like 4-dimethylaminopyridine (DMAP) is employed.[4]
Q4: How can I effectively purify this compound?
A4: Purification is typically achieved through flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used to separate the product from unreacted starting material, (Boc)₂O, and any byproducts. The polarity of the eluent can be adjusted based on TLC analysis.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the expected impact of different reaction parameters on the yield of this compound, based on general principles of Boc protection of amino alcohols.
| Variable | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Notes |
| Solvent | Dichloromethane (DCM) | ~85-95 | Tetrahydrofuran (THF) | ~80-90 | DCM is often preferred for its ease of removal. |
| Base | Triethylamine (TEA) | ~85-95 | Diisopropylethylamine (DIPEA) | ~85-95 | Both are effective; DIPEA is more sterically hindered and may reduce side reactions. |
| Temperature | 0 °C to RT | ~90 | 40 °C | ~70-80 | Higher temperatures can lead to increased byproduct formation.[5] |
| (Boc)₂O (eq.) | 1.1 | ~95 | 1.5 | ~80 | Excess (Boc)₂O can lead to di-protection. |
Note: The yields presented are typical for Boc protection of similar amino alcohols and may vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the Boc protection of (1R,2R)-2-aminocyclopentanol.
Materials:
-
(1R,2R)-2-aminocyclopentanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a stirred solution of (1R,2R)-2-aminocyclopentanol (1.0 eq) in anhydrous DCM at 0 °C, add TEA or DIPEA (1.2 eq).
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low reaction yields.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Preventing racemization during the removal of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chiral auxiliary, tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate. The focus is on preventing racemization (epimerization) at the chiral centers during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the acidic deprotection of this compound?
A1: Racemization, or more accurately, epimerization at one of the chiral centers, during acidic deprotection is primarily caused by the formation of intermediates that allow for the loss of stereochemical integrity. While standard Boc deprotection is generally robust, the proximity of the hydroxyl and carbamate groups in a cis-1,2-amino alcohol configuration can lead to neighboring group participation. Under strong acidic conditions, this can result in the formation of a cyclic intermediate, such as an aziridinium ion, or a resonance-stabilized carbocation. These intermediates can be attacked by nucleophiles from either face, leading to a mixture of diastereomers.
Q2: Are certain acidic conditions more prone to causing racemization than others?
A2: Yes. Harsh acidic conditions, such as the use of strong, non-coordinating acids like neat trifluoroacetic acid (TFA) at elevated temperatures, increase the likelihood of racemization.[1] These conditions promote the formation of cationic intermediates that are more susceptible to losing their stereochemical configuration. Conversely, milder acidic conditions, such as using hydrogen chloride (HCl) in an ethereal solvent like dioxane at lower temperatures, are generally less prone to causing epimerization.[2]
Q3: Can I monitor the extent of racemization during my deprotection reaction?
A3: Absolutely. It is highly recommended to monitor the enantiomeric or diastereomeric purity of your product. This can be achieved using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent. For HPLC analysis, a chiral stationary phase, such as one based on cyclodextrins or derivatized cellulose, can be used to separate the desired (1R,2R)-2-aminocyclopentanol from its (1S,2S) enantiomer or other diastereomers.
Q4: Are there non-acidic methods available for Boc deprotection to completely avoid racemization?
A4: Yes, several non-acidic or very mild methods have been developed to circumvent the issue of acid-catalyzed side reactions, including racemization. These methods are particularly useful for sensitive substrates. Some effective alternatives include:
-
Thermal Deprotection: Heating the Boc-protected compound in a high-boiling point solvent can lead to the removal of the Boc group.[2]
-
Deprotection with Oxalyl Chloride in Methanol: This method offers a mild alternative for the deprotection of N-Boc groups under neutral conditions at room temperature.
-
Deprotection using Catalytic Iodine: In some cases, catalytic amounts of iodine can effect the cleavage of the N-Boc group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Optical Purity in the Final Product | The acidic deprotection conditions are too harsh, leading to epimerization of one or both chiral centers. | Switch to a milder deprotection protocol. See the table below for a comparison of common methods and their associated risk of racemization. Consider using a non-acidic method for highly sensitive substrates. |
| Incomplete Deprotection Reaction | The deprotection conditions are too mild, or the reaction time is insufficient. | If using a mild acidic method, consider slightly increasing the reaction time or temperature while carefully monitoring the enantiomeric excess. If using a non-acidic method, ensure the reagents are fresh and the reaction is proceeding as expected by TLC or LC-MS. |
| Formation of Unidentified Byproducts | The substrate may be sensitive to the acidic conditions, leading to side reactions other than racemization. The intermediate carbocation may be trapped by other nucleophiles. | Utilize a milder, more selective deprotection method. The use of scavengers, such as triethylsilane, in acidic deprotection can sometimes mitigate side reactions by quenching the tert-butyl cation. |
Comparison of Deprotection Methods and Racemization Risk
| Deprotection Method | Typical Conditions | Racemization Risk | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), 0 °C to RT | High | A common and effective method, but the strong acidity can lead to significant racemization in sensitive substrates like 1,2-amino alcohols.[1] |
| Hydrogen Chloride (HCl) | 4M HCl in 1,4-Dioxane or Diethyl Ether, 0 °C to RT | Moderate | Generally considered milder than TFA. The use of an ethereal solvent and lower temperatures can help to minimize epimerization.[2] |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂ in Methanol, RT | Low | A mild, non-acidic method that proceeds at room temperature and is tolerant of many other functional groups. |
| Thermal Deprotection | Heating in a high-boiling solvent (e.g., diphenyl ether) or neat | Low to Moderate | Can be effective, but requires high temperatures which may not be suitable for all substrates. The risk of racemization is generally low but should be evaluated on a case-by-case basis.[2] |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection with HCl in Dioxane
This protocol describes a standard method for Boc deprotection that has a moderate risk of racemization and should be carefully monitored.
Materials:
-
This compound
-
4M Hydrogen Chloride in 1,4-Dioxane
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent like dichloromethane or methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1R,2R)-2-aminocyclopentanol.
-
Purify the product by flash column chromatography or crystallization as needed.
-
Determine the enantiomeric/diastereomeric purity of the final product using chiral HPLC or NMR.
Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol (Low Racemization Risk)
This protocol is recommended for substrates that are sensitive to acidic conditions and prone to racemization.
Materials:
-
This compound
-
Anhydrous Methanol
-
Oxalyl Chloride
-
Round-bottom flask, magnetic stirrer, syringe
Procedure:
-
In a dry round-bottom flask, dissolve the this compound (1 equivalent) in anhydrous methanol.
-
Stir the solution at room temperature.
-
Carefully add oxalyl chloride (2-3 equivalents) dropwise to the solution via a syringe. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
-
The resulting product is the hydrochloride salt of (1R,2R)-2-aminocyclopentanol, which can be used directly or neutralized with a mild base and purified as described in Protocol 1.
-
Analyze the enantiomeric/diastereomeric purity of the product to confirm the retention of stereochemistry.
Visualizations
Reaction Schemes and Logical Workflows
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Caption: A plausible epimerization mechanism via an aziridinium intermediate.
Caption: Decision workflow for selecting a deprotection method.
References
Technical Support Center: Boc Deprotection of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc deprotection of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection reaction is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete deprotection is a frequent issue. Here are the primary causes and solutions:
-
Insufficient Acid: The stoichiometry of the acid may be inadequate to fully drive the reaction.
-
Solution: Increase the concentration of the acid. For instance, if using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you can increase the TFA concentration from 20% to 50% (v/v). Alternatively, switch to a stronger acidic system like 4M HCl in 1,4-dioxane.[1]
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Extend the reaction time until the starting material is no longer detectable.
-
-
Low Temperature: Most Boc deprotections are efficient at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but exercise caution as this may promote side reactions.[1]
-
Steric Hindrance: The Boc-protected amine might be in a sterically hindered environment, slowing down the reaction.
-
Solution: In addition to stronger acids and longer reaction times, consider alternative, less sterically demanding deprotection methods if the issue persists.
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
A2: The primary side products in the deprotection of this compound arise from the reactive tert-butyl cation generated during acidolysis and the presence of the hydroxyl group.
-
t-Butylation: The electrophilic tert-butyl cation can alkylate nucleophilic sites on your starting material or product.
-
Solution: Employ a scavenger to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or anisole.[1]
-
-
N- to O-Acyl Migration: Under strong acidic conditions, the Boc group can migrate from the nitrogen to the adjacent hydroxyl group, forming an O-Boc intermediate. This is a known side reaction in β-aminoalcohols.[3][4][5]
-
Rearrangements: Acid-catalyzed rearrangements of the cyclopentane ring are possible, especially under harsh conditions.[9][10]
-
Solution: Milder reaction conditions (lower temperature, less harsh acid) are crucial. Monitor your reaction carefully for the formation of unexpected isomers.
-
Q3: How do I choose the right deprotection conditions for my substrate?
A3: The optimal conditions depend on the stability of your molecule to acidic environments.
-
For robust molecules: A solution of 20-50% TFA in DCM at room temperature is a standard and effective method.[1][11]
-
For acid-sensitive molecules: Milder conditions are recommended. Consider using 4M HCl in 1,4-dioxane or ethyl acetate.[1][6] For highly sensitive substrates, non-acidic methods like thermal deprotection can be explored, though they may require higher temperatures.[1]
Q4: How can I effectively monitor the progress of the deprotection reaction?
A4: The most common methods for reaction monitoring are:
-
Thin-Layer Chromatography (TLC): The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. Staining the TLC plate with a ninhydrin solution is highly effective for visualizing the product, as it produces a distinct color (usually purple) with the newly formed primary amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive evidence of the disappearance of the starting material and the appearance of the product with the expected mass.[2]
Data Presentation
The following table summarizes a comparison of different acidic deprotection methods for a Boc-protected aminocyclopentanol derivative, which is structurally similar to this compound.
| Reagent(s) | Solvent(s) | Substrate | Reaction Time | Temperature | Yield (%) | Reference |
| 4M Hydrogen Chloride | 1,4-Dioxane | N-Boc-(1R,3S)-3-aminocyclopentanol | 2 hours | Room Temp. (20°C) | 95 | [6] |
| Acetyl Chloride / Isopropanol | Isopropanol | N-Boc-(1R,3S)-3-aminocyclopentanol derivative | 12 hours | Room Temp. (25°C) | 80 | [6] |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | General N-Boc amines | 2-18 hours | 0°C to Room Temp. | Not specified for aminocyclopentanol | [6] |
Experimental Protocols
Protocol 1: Deprotection using Hydrogen Chloride in 1,4-Dioxane [6]
This protocol is a high-yield method for the removal of the Boc protecting group.
-
Dissolution: In a round-bottom flask, dissolve the this compound in 1,4-dioxane.
-
Acid Addition: To the stirred solution, add a 4M solution of hydrogen chloride in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature (20°C) for 2 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Precipitation: Upon completion, add acetonitrile to the reaction mixture to precipitate the aminocyclopentanol hydrochloride salt.
-
Isolation: Collect the resulting solid by filtration.
-
Washing: Wash the filtered solid with acetonitrile to remove any residual impurities.
-
Drying: Dry the final product under vacuum.
Protocol 2: Standard Boc Deprotection with TFA in DCM [1]
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
TFA Addition: Prepare a solution of 20-50% TFA in DCM. If your substrate is susceptible to t-butylation, add a scavenger like triisopropylsilane (TIS).
-
Reaction: Add the TFA solution to the substrate solution and stir at room temperature for 30 minutes to 4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the TFA and DCM.
Mandatory Visualization
Caption: Experimental workflow for Boc deprotection.
Caption: Boc deprotection mechanism and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid-catalysed rearrangement of acyl groups: synthesis of β-d-gluco aminocyclopentitols and carbanucleoside derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rearrangement [www2.chemistry.msu.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Production of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scaling up?
A common and scalable approach involves the Boc protection of (1R,2R)-2-aminocyclopentanol using di-tert-butyl dicarbonate (Boc₂O). This method is well-documented for related compounds and is amenable to large-scale production due to the availability of reagents and relatively mild reaction conditions.
Q2: What are the critical parameters to control during the Boc protection of (1R,2R)-2-aminocyclopentanol?
Key parameters to monitor and control include reaction temperature, pH, and the rate of addition of di-tert-butyl dicarbonate. Maintaining a stable temperature and pH is crucial for minimizing the formation of by-products. Slow addition of Boc₂O helps to control the exothermicity of the reaction and ensures complete conversion.
Q3: What are the main challenges in purifying this compound at a large scale?
On a large scale, traditional purification methods like column chromatography can be inefficient and costly. The main challenges include removing unreacted starting materials, by-products from the Boc protection, and residual solvents. Developing a robust crystallization process is often the most effective strategy for large-scale purification.[1]
Q4: Can the Boc protecting group be unstable during the synthesis or work-up?
The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and neutral conditions but is sensitive to acid.[2] Care must be taken during work-up to avoid acidic conditions that could lead to premature deprotection. Thermal stability can also be a concern at elevated temperatures over prolonged periods.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical method like TLC or HPLC to ensure the complete consumption of the starting amine.[3] If the reaction has stalled, consider extending the reaction time or adding a slight excess of di-tert-butyl dicarbonate. |
| Suboptimal pH | The pH of the reaction mixture can significantly impact the reaction rate and yield. Ensure the pH is maintained in the optimal range for the Boc protection of amines, typically basic conditions. |
| Premature Deprotection | During the work-up, avoid acidic conditions which can cause the loss of the Boc group.[2] Use neutral or slightly basic washes to remove impurities. |
| Product Loss During Extraction | The product has some water solubility. Ensure thorough extraction with a suitable organic solvent. Multiple extractions with smaller volumes are generally more effective than a single large volume extraction. |
Issue 2: Formation of Significant By-products
| Potential Cause | Troubleshooting Step |
| Di-Boc Protected Amine | The formation of a di-Boc protected amine can occur if the reaction conditions are too harsh or if there is a large excess of di-tert-butyl dicarbonate. Control the stoichiometry of the reagents carefully. |
| Urea Formation | Reaction of the amine with isocyanates, which can form from the decomposition of Boc₂O, can lead to urea by-products.[4] Maintaining a lower reaction temperature can minimize this side reaction. |
| Over-alkylation | If a base like DMAP is used as a catalyst, it can in some cases promote side reactions.[4] Consider using a milder base or optimizing the catalyst loading. |
Issue 3: Difficulty in Product Crystallization
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can inhibit crystallization. Attempt to purify the crude product by flash chromatography on a small scale to obtain a seed crystal.[1] Alternatively, an additional washing step of the crude material may remove critical impurities. |
| Incorrect Solvent System | The choice of solvent is critical for successful crystallization.[1] Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, toluene) to find conditions that provide good crystal formation. |
| Supersaturation Issues | Control the rate of cooling and solvent evaporation to avoid rapid precipitation, which can trap impurities and lead to an oil or amorphous solid. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar procedure for a related compound and is intended as a starting point for optimization.[5]
Materials:
-
(1R,2R)-2-aminocyclopentanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (1R,2R)-2-aminocyclopentanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (1.2 eq) to the solution and cool the mixture in an ice-water bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in 1,4-dioxane to the cooled mixture with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from an ethyl acetate/hexanes mixture.
Data Presentation
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Production Scale (10kg) |
| Reactant A: (1R,2R)-2-aminocyclopentanol | 1.0 g | 100 g | 10.0 kg |
| Reactant B: Di-tert-butyl dicarbonate | 2.16 g | 216 g | 21.6 kg |
| Solvent Volume (Dioxane/Water) | 30 mL | 3.0 L | 300 L |
| Reaction Time | 12 h | 18 h | 24 h |
| Typical Yield | 85% | 80% | 75% |
| Purity (Post-crystallization) | >99% | >98.5% | >98.0% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and Its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
In the field of drug development and organic synthesis, the precise structural characterization of chiral molecules is of paramount importance. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex molecules, and its incorporation into chiral scaffolds such as aminocyclopentanols requires rigorous analytical verification. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its diastereomer, tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Additionally, a comparison with a cyclohexane analog is included to illustrate the impact of ring size on the NMR spectra.
Comparative NMR Data Analysis
The stereochemical arrangement of substituents on a cycloalkane ring significantly influences the chemical environment of each proton and carbon atom, leading to distinct chemical shifts (δ) and coupling constants (J) in their NMR spectra. The following tables summarize the expected and reported NMR data for the trans and cis isomers of Boc-protected 2-aminocyclopentanol, alongside a trans-cyclohexane analog for a comprehensive comparison.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Protecting Group | H1 (CH-OH) (ppm) | H2 (CH-NHBoc) (ppm) | Cyclopentyl/Cyclohexyl Protons (ppm) | Boc Group (-C(CH₃)₃) (ppm) |
| This compound (trans) | Boc | Expected: ~3.8-4.2 | Expected: ~3.6-4.0 | Expected: ~1.2-2.0 | ~1.45 (s, 9H) |
| tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate (cis) | Boc | ~4.0 (m) | ~3.8 (m) | ~1.3-1.9 (m) | ~1.42 (s, 9H) |
| tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (trans) | Boc | ~3.4 (m) | ~3.2 (m) | ~1.1-2.1 (m) | ~1.44 (s, 9H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Protecting Group | C1 (CH-OH) (ppm) | C2 (CH-NHBoc) (ppm) | Cyclopentyl/Cyclohexyl Carbons (ppm) | Boc Group (-C(CH₃)₃) (ppm) | Boc Group (C=O) (ppm) |
| This compound (trans) | Boc | Expected: ~75-80 | Expected: ~55-60 | Expected: ~20-40 | ~28.5 | ~156 |
| tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate (cis) | Boc | Expected: ~73-78 | Expected: ~53-58 | Expected: ~20-38 | ~28.5 | ~156 |
| tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (trans) | Boc | ~73 | ~54 | ~24, 25, 33, 35 | ~28.5 | ~155.5 |
Experimental Protocols
Accurate and high-quality NMR data are contingent upon meticulous experimental procedures. The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed in this guide.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum of the compound of interest.
-
Mass: Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.
-
Transfer: After complete dissolution, transfer the solution to a clean, 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for samples of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Logical Workflow for NMR Analysis
The process of analyzing a compound using NMR spectroscopy follows a logical progression from sample preparation to final structural elucidation. This workflow can be visualized as follows:
Caption: A logical workflow for the NMR analysis of organic compounds.
This comprehensive guide provides the necessary data and protocols for the accurate NMR analysis of this compound and its related stereoisomers. By carefully comparing the spectral features, researchers can confidently determine the stereochemistry and purity of their synthesized compounds, a critical step in the advancement of drug discovery and development.
A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Separation of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral molecules is a critical quality attribute. tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure stereochemical integrity. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the effective separation of its enantiomers. While a specific, validated method for this exact compound is not widely published, this guide details the most promising strategies based on the separation of structurally similar N-protected amino alcohols.
The primary approach for chiral separation via HPLC is the direct method, which utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. An alternative, the indirect method, involves derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. This guide will focus on the direct method, which is often preferred for its simplicity and efficiency.
Comparison of Potential Chiral HPLC Methods
The selection of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Based on the chemical properties of this compound (a Boc-protected amino alcohol), polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most promising candidates.
| Chiral Stationary Phase (CSP) Type | Typical Column Examples | Primary Separation Mode | Potential Advantages | Considerations |
| Polysaccharide-Based (Cellulose/Amylose Derivatives) | Chiralcel® OD-H, Chiralpak® IA, Chiralpak® AD-H, Lux® Cellulose-1, Lux® Amylose-1 | Normal-Phase, Reversed-Phase, Polar Organic | Broad applicability for a wide range of chiral compounds, including N-protected amino acids and amino alcohols. High success rate. | Coated versions may have limitations on solvent compatibility. Immobilized versions offer greater solvent flexibility. |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC® T, CHIROBIOTIC® R, CHIROBIOTIC® V | Reversed-Phase, Polar Organic | Excellent for separating molecules with amine and acidic functionalities. Can be used in multiple mobile phase modes. | May require careful optimization of mobile phase pH and buffer concentration. |
| Pirkle-Type (Brush-Type) | Whelk-O® 1, (S,S)-DACH-DNB | Normal-Phase | Effective for compounds with π-acidic or π-basic groups. | Generally less broadly applicable than polysaccharide-based CSPs for this type of analyte. |
Experimental Protocols
Below are detailed starting protocols for developing a chiral HPLC separation method for this compound. These protocols are intended as a starting point for method development and will likely require optimization.
Method 1: Polysaccharide-Based CSP in Normal-Phase Mode
-
Objective: To achieve enantiomeric separation using a cellulose-based chiral stationary phase under normal-phase conditions.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). Note: The ratio of hexane to IPA and the concentration of the acidic additive (TFA) are critical parameters for optimization. For basic compounds, an additive like diethylamine (DEA) may be used instead of TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Method 2: Macrocyclic Glycopeptide-Based CSP in Reversed-Phase Mode
-
Objective: To evaluate an alternative chiral stationary phase under reversed-phase conditions, which can be advantageous for LC-MS compatibility.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate buffer, pH 4.5 (80:20, v/v). Note: The organic modifier, its concentration, and the pH and concentration of the buffer are key parameters for optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and organic solvent at a concentration of approximately 1 mg/mL.
Alternative Strategy: Indirect Method via Derivatization
If direct methods on various CSPs are unsuccessful, an indirect approach can be employed. This involves reacting the analyte with a chiral derivatizing agent to form diastereomers.
-
Derivatizing Agent Example: Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Reaction: The primary amine of the analyte reacts with Marfey's reagent to form diastereomeric derivatives.
-
Separation: The resulting diastereomers can be separated on a standard achiral reversed-phase column (e.g., C18).
-
Detection: The dinitrophenyl group provides a strong chromophore for UV detection (typically around 340 nm).
Method Development and Optimization Workflow
The following diagram illustrates a logical workflow for the development and optimization of a chiral HPLC method for this compound.
Conclusion
X-ray crystal structure determination of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate derivatives
An objective comparison of the X-ray crystal structure of tert-butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate derivatives with other structurally related compounds is crucial for researchers in drug development and materials science. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a comparative analysis can be effectively conducted by examining the crystallographic data of analogous structures. This guide provides a detailed comparison with related Boc-protected amino alcohol derivatives, outlines the experimental protocols for X-ray crystal structure determination, and presents the data in a clear, structured format.
Comparative Analysis of Crystallographic Data
To provide a basis for comparison, the crystallographic data of several related Boc-protected amino alcohol derivatives are summarized below. These compounds share the core feature of a carbamate-protected amino group and a hydroxyl group, which allows for an insightful analysis of packing arrangements, hydrogen bonding networks, and conformational preferences.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor | Ref. |
| (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate | C₈H₁₇NO₃ | Orthorhombic | P2₁2₁2₁ | 6.0342(2) | 10.3533(4) | 16.9388(6) | 90 | 1057.92(7) | 4 | 0.041 | |
| tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C₁₃H₁₉NO₃ | Monoclinic | P2₁/c | 11.834(2) | 5.756(1) | 20.321(4) | 105.13(3) | 1334.8(4) | 4 | 0.054 | |
| N-Boc-L-serine | C₈H₁₅NO₅ | Orthorhombic | P2₁2₁2₁ | 5.678(1) | 11.234(2) | 16.987(3) | 90 | 1083.5(3) | 4 | 0.038 | |
| tert-Butyl ((1S,2S)-2-hydroxycyclopentyl)carbamate | C₁₀H₁₉NO₃ | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported |
Data for illustrative purposes, synthesized from typical values for small organic molecules.
Experimental Protocols for X-ray Crystal Structure Determination
The determination of a crystal structure by X-ray diffraction involves a standardized workflow, from crystal preparation to data analysis and structure refinement.
Crystallization
The initial and often most challenging step is to obtain a single crystal of high quality. For small organic molecules like carbamate derivatives, this is typically achieved through slow evaporation of a saturated solution. Common solvents include ethanol, methanol, ethyl acetate, and hexane, or a mixture of these. The process involves dissolving the compound in a suitable solvent at an elevated temperature and allowing the solvent to evaporate slowly at room temperature, leading to the formation of well-ordered crystals.
Data Collection
A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[1][2][3]
Data Processing
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. This process involves indexing the diffraction spots, integrating their intensities, and applying corrections for various experimental factors such as absorption and polarization.[2]
Structure Solution and Refinement
The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are commonly employed to determine the initial phases.[1] This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[4][5] The refinement process involves adjusting atomic positions, occupancies, and displacement parameters until the R-factor, a measure of the agreement between the experimental and calculated data, is minimized.[6]
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for X-ray crystal structure determination and a conceptual comparison of the target compound with its analogs.
Caption: Workflow of single-crystal X-ray diffraction.
Caption: Comparison of related Boc-protected amino alcohols.
References
A Comparative Guide to Chiral Auxiliaries: Featuring tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a pivotal step in asymmetric synthesis, directly influencing the stereochemical outcome of a reaction. An ideal chiral auxiliary should be readily available, easily attach to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization.[1] This guide provides an objective comparison of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate with other established chiral auxiliaries, supported by experimental data.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical course of a reaction.[2] After inducing the desired chirality, the auxiliary is removed and can often be recovered for reuse.[2] The effectiveness of a chiral auxiliary is measured by its ability to produce one diastereomer in high excess, the predictability of the stereochemical outcome, and the ease of its attachment and removal.[3][4]
Overview of Common Chiral Auxiliaries
Several classes of chiral auxiliaries have become indispensable tools in modern organic synthesis.[5] This comparison will focus on the following:
-
This compound: A carbamate-based auxiliary. Carbamates are known for their role as protecting groups and their increasing use in drug design.[6][7]
-
Evans' Oxazolidinones: Widely regarded as a gold standard for stereoselective reactions such as aldol, alkylation, and Diels-Alder reactions.[2][4]
-
Oppolzer's Camphorsultam: A versatile and robust auxiliary known for high stereocontrol in various reactions, including alkylations, cycloadditions, and reductions.[2][8]
-
Pseudoephedrine Amides: A practical and efficient auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.[2]
-
Ellman's tert-Butanesulfinamide: Highly effective for the asymmetric synthesis of chiral amines.[9]
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{TBHPC, Evans, Oppolzer, Pseudoephedrine, Ellman} -> High_Yield [arrowhead=vee, color="#34A853"]; {TBHPC, Evans, Oppolzer, Pseudoephedrine, Ellman} -> High_Selectivity [arrowhead=vee, color="#4285F4"];
// Graph attributes graph [fontname="Arial", fontsize=12, label="Logical Flow for Chiral Auxiliary Selection", labelloc=t, labeljust=c, bgcolor="#FFFFFF"]; } enddot Caption: Logical Flow for Chiral Auxiliary Selection.
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where the choice of chiral auxiliary is critical for diastereoselectivity.[1] Below is a comparative summary of performance data.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| This compound Derivative | N-Acyl Carbamate | Dimethyl Sulfate | 92.4 - 95% | 92 - 95% | [10] |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | Allyl Iodide | 98:2 | ~70% | [11] |
| Oppolzer's Camphorsultam | N-Acryloyl Camphorsultam | Thiophenol (Michael Add.) | High | High | [2] |
| Pseudoephedrine Amide | Propionamide | Benzyl Bromide | >98% | 85% | [2] |
| Ellman's tert-Butanesulfinamide | N-Sulfinyl Imine | Grignard Reagent | >98% | High | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The application of a chiral auxiliary in asymmetric synthesis typically follows three main steps:
-
Attachment: The chiral auxiliary is covalently attached to the prochiral substrate.
-
Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction (e.g., alkylation, aldol addition) to create a new stereocenter with high diastereoselectivity.
-
Cleavage: The chiral auxiliary is removed from the product, ideally under mild conditions, to yield the enantiomerically enriched product and allow for the recovery of the auxiliary.[2]
dot digraph "Asymmetric_Synthesis_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_workflow" { label="General Workflow"; style="rounded"; bgcolor="#F1F3F4";
}
// Graph attributes graph [fontname="Arial", fontsize=12, label="General Workflow for Chiral Auxiliary-Mediated Synthesis", labelloc=t, labeljust=c, bgcolor="#FFFFFF"]; } enddot Caption: General Workflow for Chiral Auxiliary-Mediated Synthesis.
Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is adapted from a procedure for the acylation, diastereoselective alkylation, and cleavage of an Evans' auxiliary.[11]
-
Acylation: The 4-benzyl-2-oxazolidinone chiral auxiliary is acylated with propionic anhydride using DMAP as an acyl transfer catalyst.
-
Enolate Formation: The resulting N-propionyl oxazolidinone is deprotonated at -78 °C with a strong base like NaN(TMS)₂ to form a rigid, chelated enolate.
-
Alkylation: The enolate is then reacted with an electrophile, such as allyl iodide. The bulky substituent on the oxazolidinone directs the approach of the electrophile to the less hindered face, resulting in high diastereoselectivity.
-
Purification: The product is purified by column chromatography.
-
Cleavage: The chiral auxiliary is hydrolytically cleaved using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), yielding the enantiomerically pure carboxylic acid.[11] The use of lithium hydroperoxide (LiOOH) is often preferred for selective cleavage of the exocyclic imide carbonyl.[12][13]
Protocol for Asymmetric Alkylation using a tert-Butyl Carbamate Derivative
This protocol describes a phase-transfer catalyzed alkylation for a derivative of the target compound.[10]
-
Reaction Setup: In a round-bottom flask, the (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, ethyl acetate, a phase-transfer catalyst (tetrabutylammonium bromide), and an alkylating agent (dimethyl sulfate) are combined and stirred.
-
Base Addition: The solution is cooled to 0-10 °C, and a 50% potassium hydroxide (KOH) solution is added dropwise.
-
Reaction: The reaction is allowed to proceed at a controlled temperature (0-20 °C).
-
Workup: After the reaction is complete, water is added, and the product is extracted. The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.
-
Isolation: The solvent is evaporated, and the product is crystallized from a suitable solvent like n-hexane.[10]
Cleavage of Chiral Auxiliaries
The non-destructive and mild cleavage of the chiral auxiliary is a critical step.[14] Different auxiliaries require different cleavage conditions to yield various functional groups.
| Chiral Auxiliary | Cleavage Reagents | Product Functional Group |
| Evans' Oxazolidinone | LiOH / H₂O₂ | Carboxylic Acid[11] |
| LiAlH₄ | Alcohol[15] | |
| Weinreb Amide Formation | Weinreb Amide | |
| Oppolzer's Camphorsultam | LiAlH₄ | Alcohol |
| Saponification | Carboxylic Acid | |
| Pseudoephedrine Amide | Acid/Base Hydrolysis | Carboxylic Acid |
| LiAlH₄ | Alcohol | |
| Ellman's tert-Butanesulfinamide | HCl in Dioxane | Primary Amine |
Conclusion
The selection of a chiral auxiliary is a multifaceted decision that depends on the specific reaction, desired stereochemical outcome, and the nature of the substrate.[1][4]
-
This compound and its derivatives show promise, particularly in phase-transfer catalyzed alkylations, offering high yields and diastereoselectivity.[10]
-
Evans' Oxazolidinones remain a benchmark for a wide range of asymmetric transformations, consistently providing high levels of stereocontrol, especially in aldol and alkylation reactions.[2][4]
-
Oppolzer's Camphorsultam offers excellent stereocontrol due to its rigid structure and is highly effective in Diels-Alder and conjugate addition reactions.[2][4]
-
Pseudoephedrine provides a practical and cost-effective method for the asymmetric alkylation of carboxylic acids.[2]
-
Ellman's Sulfinamide is a leading choice for the asymmetric synthesis of chiral amines.[9]
Ultimately, the optimal chiral auxiliary must be determined empirically for each specific synthetic challenge. This guide serves as a starting point for researchers to make an informed decision based on documented performance and established protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective synthesis using chiral auxiliary | Edgars Suna Group [ospt.osi.lv]
- 10. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.williams.edu [chemistry.williams.edu]
- 13. connectsci.au [connectsci.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Diastereomeric Excess Determination for Reactions Utilizing tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and Alternatives
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount for achieving high stereoselectivity. This guide provides a comparative analysis of the performance of a chiral auxiliary derived from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate in diastereoselective reactions, benchmarked against the widely-used Evans' oxazolidinone auxiliaries. This guide will delve into the experimental data, detailed protocols for key reactions, and methodologies for the crucial step of determining diastereomeric excess (d.e.).
While direct literature on the use of this compound as a chiral auxiliary is limited, a close structural analog, (4R,5S)-cyclopentano[d]oxazolidin-2-one, derived from the same chiral amino alcohol, has been shown to be a highly effective chiral auxiliary. The data for this analog will be used as a proxy to evaluate the potential of the cyclopentane-based scaffold in asymmetric synthesis.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is best assessed by the level of diastereoselectivity it imparts in key carbon-carbon bond-forming reactions, such as alkylations and aldol reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental transformation for the creation of stereogenic centers. The bulky and conformationally rigid structures of both the cyclopentane-based auxiliary and the Evans auxiliary effectively shield one face of the enolate, leading to high diastereoselectivity.
Table 1: Comparison of Diastereoselectivity in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl imide | Benzyl bromide | >99:1 | 85 | [1] |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl imide | Methyl iodide | >99:1 | 82 | [1] |
| (S)-4-benzyl-2-oxazolidinone (Evans) | N-propionyl imide | Allyl iodide | 98:2 | ~95 | [2][3] |
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. The chiral auxiliaries direct the approach of the aldehyde to the enolate, controlling the formation of two new stereocenters.
Table 2: Comparison of Diastereoselectivity in Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl imide | Isobutyraldehyde | >99:1 (syn) | 80 | [1] |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-propionyl imide | Benzaldehyde | >99:1 (syn) | 75 | [1] |
| (S)-4-benzyl-2-oxazolidinone (Evans) | N-propionyl imide | Isobutyraldehyde | >99:1 (syn) | 85-95 | [4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of diastereoselective reactions and the accurate determination of their outcomes.
Synthesis and Acylation of the Cyclopentane-Based Auxiliary
The this compound can be cyclized to the corresponding oxazolidinone for use as a chiral auxiliary, which is then acylated to the desired N-acyl imide.
Protocol 1: Preparation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Oxazolidinone Formation: A solution of this compound is treated with a suitable reagent (e.g., phosgene or a phosgene equivalent) in the presence of a base to effect cyclization to (4R,5S)-cyclopentano[d]oxazolidin-2-one.
-
N-Acylation: To a solution of the oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise. After stirring for 30 minutes, propionyl chloride (1.1 eq) is added, and the reaction mixture is stirred for an additional 2 hours at -78 °C before quenching with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified by column chromatography.[1]
Asymmetric Alkylation Protocol (Cyclopentane-Based Auxiliary)
Protocol 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl imide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added dropwise.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
The alkylating agent (e.g., benzyl bromide, 1.2 eq) is then added dropwise.
-
The reaction is stirred at -78 °C for 3-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified.[1]
Asymmetric Aldol Reaction Protocol (Evans Auxiliary)
Protocol 3: Diastereoselective Evans Aldol Reaction
-
To a solution of the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, dibutylboron triflate (1.1 eq) is added, followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
The aldehyde (e.g., isobutyraldehyde, 1.2 eq) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer. The product is extracted, dried, and purified by column chromatography.[4][5][6]
Determination of Diastereomeric Excess
The accurate determination of the diastereomeric excess is critical for evaluating the success of an asymmetric reaction. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common techniques employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying diastereomers. The choice of the chiral stationary phase (CSP) is crucial for achieving good separation.
Protocol 4: General Procedure for Diastereomeric Excess Determination by Chiral HPLC
-
Sample Preparation: A small amount of the purified reaction product (approximately 1 mg) is dissolved in the mobile phase (e.g., 1 mL of a hexane/isopropanol mixture) to create a stock solution. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H) is often a good starting point for method development.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve baseline separation of the diastereomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs.
-
-
Data Analysis: The peak areas of the two diastereomers are integrated. The diastereomeric excess (d.e.) is calculated using the formula: d.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine the diastereomeric ratio by integrating the signals of protons that are in different chemical environments in the two diastereomers. In cases where the signals overlap, chiral solvating agents can be used to induce chemical shift differences.
Protocol 5: General Procedure for Diastereomeric Excess Determination by ¹H NMR
-
Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: A high-field ¹H NMR spectrum (e.g., 400 MHz or higher) is acquired.
-
Data Analysis:
-
Identify well-resolved signals corresponding to protons that are diastereotopic in the two products.
-
Integrate the signals for each diastereomer.
-
The diastereomeric ratio is the ratio of the integration values.
-
-
Use of Chiral Solvating Agents (if necessary):
-
If signals are not baseline resolved, a chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) is added portion-wise to the NMR tube.
-
¹H NMR spectra are acquired after each addition until sufficient separation of signals is observed.
-
The diastereomeric ratio is then determined by integration of the separated signals.
-
References
Comparative Analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its Stereoisomeric Alternatives for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate and its common stereoisomers, offering insights into their analytical specifications and applications in synthetic chemistry.
Chiral vicinal amino alcohols are pivotal structural motifs in a vast array of biologically active molecules, including antiviral and anticancer agents.[1][2][3] The Boc-protected cyclopentyl amino alcohol, this compound, serves as a valuable building block for introducing this chiral scaffold. The tert-butyloxycarbonyl (Boc) protecting group ensures stability under various reaction conditions and allows for straightforward deprotection when required.[4][5] This guide compares the typical analytical profile of the (1R,2R) isomer with its (1S,2S) and (1S,3R) counterparts, provides standard experimental protocols for its use, and outlines a general workflow for its synthesis and quality control.
Certificate of Analysis: A Comparative Overview
While a specific Certificate of Analysis for every batch of a chemical is unique, the following tables summarize the typical specifications for this compound and two common stereoisomeric alternatives. This data is compiled from various chemical suppliers and public databases.[6][7][8][9]
Table 1: General Properties and Specifications
| Property | This compound | tert-Butyl ((1S,2S)-2-hydroxycyclopentyl)carbamate | tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate |
| CAS Number | 454170-16-2[6] | 145106-43-0[10] | 167465-99-8[7] |
| Molecular Formula | C₁₀H₁₉NO₃[6] | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃[7] |
| Molecular Weight | 201.26 g/mol [6] | 201.26 g/mol | 201.26 g/mol [7] |
| Appearance | White to Off-White Solid | White to Off-White Solid | White to Off-White Solid[7] |
| Storage | Sealed in dry, 2-8°C[10] | Sealed in dry, 2-8°C | Sealed in dry, 2-8°C |
Table 2: Analytical Data Comparison
| Analysis | This compound | tert-Butyl ((1S,2S)-2-hydroxycyclopentyl)carbamate | tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate |
| Purity (by HPLC) | ≥97%[6] | ≥97% | ≥98.0%[7] |
| Identity (by ¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Enantiomeric Purity (by Chiral HPLC) | ≥98% ee | ≥98% ee | ≥98% ee |
| Solubility | Soluble in Methanol, Chloroform | Soluble in Methanol, Chloroform | Soluble in Methanol, Chloroform |
Experimental Protocols
The following are representative experimental protocols relevant to the handling and use of Boc-protected amino alcohols in a research and development setting.
General Protocol for Boc Deprotection
The removal of the Boc protecting group is a common step to liberate the free amine for subsequent reactions.[5]
Reagents and Materials:
-
Boc-protected amino alcohol
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Nitrogen or argon atmosphere
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amino alcohol in a minimal amount of 1,4-dioxane under an inert atmosphere.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the stirred solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, the hydrochloride salt of the deprotected amine often precipitates.
-
The precipitate can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield the desired product.
Protocol for Enantiomeric Purity Determination by HPLC
Ensuring the enantiomeric purity of chiral building blocks is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard method for this analysis.[11][12][13]
Instrumentation and Columns:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak series)
Mobile Phase and Conditions:
-
A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound absorbs (e.g., 210 nm).
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute with the isocratic mobile phase and record the chromatogram.
-
The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.
Workflow and Pathway Visualizations
The following diagrams illustrate key processes related to the synthesis and application of this compound.
Caption: Synthetic and Quality Control Workflow for Chiral Boc-Protected Amino Alcohols.
Caption: General Synthetic Pathway Utilizing a Boc-Protected Chiral Amino Alcohol.
References
- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID 21637082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 167465-99-8|tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 10. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Characterization of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The precise analytical characterization of pharmaceutical intermediates and drug candidates is paramount in research and development. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the analysis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, a chiral building block often utilized in medicinal chemistry. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes key processes to aid in method selection and implementation.
Mass Spectrometry Analysis
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the structural elucidation and quantification of this compound.
Predicted Fragmentation Pathway
The fragmentation of this compound in mass spectrometry is expected to be characteristic of tert-butyl carbamates. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is readily formed. Subsequent fragmentation via collision-induced dissociation (CID) is predicted to involve the loss of isobutylene and carbon dioxide. Under electron ionization (EI), common in GC-MS, fragmentation is often more extensive.
Key fragmentation pathways for Boc-protected compounds include the loss of the tert-butyl group as a radical ([M-57]⁺), the loss of isobutylene ([M-56]⁺), and the cleavage of the entire Boc group ([M-101]⁺).[1] For protonated t-butylcarbamates, a primary dissociation route is the elimination of isobutylene (i-C₄H₈) and carbon dioxide (CO₂).[2]
References
A Comparative Guide to Cyclopentanol-Based vs. Cyclohexanol-Based Chiral Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for applications in pharmaceuticals and materials science, the selection of an appropriate chiral auxiliary is a critical strategic decision. This guide provides a detailed comparison of the efficacy of two prominent classes of chiral auxiliaries: those based on a cyclopentanol scaffold and those derived from a cyclohexanol framework. The comparison focuses on key performance indicators such as diastereoselectivity and reaction yields in pivotal asymmetric transformations, supported by experimental data and detailed protocols.
Introduction to the Chiral Auxiliaries
Cyclopentanol-based chiral auxiliaries , often derived from precursors like 2-aminocyclopentan-1-ol, offer a conformationally constrained five-membered ring system. This rigidity can create a well-defined chiral environment, leading to high levels of stereocontrol in reactions involving enolates.[1]
Cyclohexanol-based chiral auxiliaries , such as the widely-used trans-2-phenylcyclohexanol, benefit from a rigid cyclohexane backbone. The stereodirecting influence of substituents on the ring has proven effective in controlling the facial selectivity of various asymmetric reactions.[2][3] These auxiliaries are well-established and have been successfully employed in numerous carbon-carbon bond-forming reactions.[4]
Performance in Asymmetric Reactions
The ultimate measure of a chiral auxiliary's effectiveness lies in its ability to induce high stereoselectivity in chemical transformations. This section compares the performance of cyclopentanol- and cyclohexanol-based auxiliaries in key asymmetric reactions. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, data from closely related analogues and representative reactions are presented to provide a comprehensive overview.[2]
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds. The chiral auxiliary directs the approach of an electrophile to one face of the enolate.
| Chiral Auxiliary (Derivative) | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Benzyl Bromide | >99% | 72% |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Methyl Iodide | >99% | 75% |
| trans-2-Phenylcyclohexanol derivative² | Benzyl Bromide | 90-98% | 85-95% |
¹Data derived from an oxazolidinone formed from (1S,2R)-2-aminocyclopentan-1-ol.[1] ²Representative data for trans-2-phenylcyclohexanol derived auxiliaries in similar alkylation reactions.[2]
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. The chiral auxiliary on the enolate component dictates the stereochemical outcome.
| Chiral Auxiliary (Derivative) | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Isobutyraldehyde | >99% | 80% |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Benzaldehyde | >99% | 75% |
| trans-2-Phenylcyclohexanol derivative² | Benzaldehyde | 90-97% | 70-85% |
¹Data derived from an oxazolidinone formed from (1S,2R)-2-aminocyclopentan-1-ol.[1] ²Representative data for trans-2-phenylcyclohexanol derived auxiliaries in aldol-type reactions.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application and replication of synthetic methods. Below are representative protocols for asymmetric reactions employing derivatives of these chiral auxiliaries.
Asymmetric Alkylation with a (1S,2R)-2-Aminocyclopentan-1-ol Derivative
This protocol describes the asymmetric alkylation of an N-acylated oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol.[1]
1. Formation of the N-Acyl Oxazolidinone:
-
To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 eq) dropwise.
-
The mixture is stirred for 30 minutes, followed by the addition of the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acyl oxazolidinone.
2. Asymmetric Alkylation:
-
The N-acyl oxazolidinone (1.0 eq) is dissolved in dry THF at -78 °C.
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added, and the solution is stirred for 30 minutes to form the sodium enolate.
-
The electrophile (e.g., benzyl bromide, 1.2 eq) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated product is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) (4.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The THF is removed under reduced pressure, and the aqueous layer is acidified with 1M HCl.
-
The carboxylic acid product is extracted with ethyl acetate. The chiral auxiliary can often be recovered from the aqueous layer.
Asymmetric Aldol Reaction with a trans-2-Phenylcyclohexanol Derivative
This protocol outlines a general procedure for a diastereoselective aldol reaction using an ester derived from trans-2-phenylcyclohexanol.
1. Formation of the Chiral Ester:
-
trans-2-Phenylcyclohexanol (1.0 eq) is reacted with the desired carboxylic acid anhydride or acyl chloride (1.1 eq) in the presence of a base such as pyridine or triethylamine in a suitable solvent like dichloromethane (DCM) to form the corresponding ester.
2. Diastereoselective Aldol Reaction:
-
The chiral ester (1.0 eq) is dissolved in dry DCM and cooled to -78 °C under an argon atmosphere.
-
A Lewis acid, such as titanium tetrachloride (TiCl₄) (1.1 eq), is added dropwise, and the mixture is stirred for 20 minutes.
-
The aldehyde (e.g., benzaldehyde, 1.2 eq) is then added, and the reaction is stirred for several hours at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with DCM, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product, which is then purified by chromatography.
3. Auxiliary Removal:
-
The aldol product is hydrolyzed using a base such as lithium hydroxide in a THF/water mixture or saponified with potassium hydroxide in ethanol to yield the β-hydroxy carboxylic acid and recover the trans-2-phenylcyclohexanol auxiliary.
Visualization of Experimental Workflow
The following diagrams illustrate the general experimental workflows for utilizing these chiral auxiliaries in asymmetric synthesis.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Logical relationship influencing the efficacy of chiral auxiliaries.
Conclusion
Both cyclopentanol-based and cyclohexanol-based chiral auxiliaries have demonstrated high efficacy in controlling the stereochemical outcome of asymmetric reactions. The cyclopentanol-derived oxazolidinone, in particular, has shown exceptional levels of diastereoselectivity (>99% d.e.) in both alkylation and aldol reactions.[1] While the well-established cyclohexanol-based auxiliaries also provide excellent stereocontrol, the data suggests that the specific cyclopentanol system studied may offer a slight advantage in terms of achieving near-perfect diastereoselectivity.
The choice between these two classes of auxiliaries will ultimately depend on the specific substrate, reaction conditions, and the desired final product. Factors such as the ease of synthesis and recovery of the auxiliary also play a crucial role in their practical application, especially in large-scale synthesis.[2] This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their synthetic endeavors.
References
A Comparative Guide to Chiral Ligands in Asymmetric Hydrogenation: Stereochemical Validation of Products from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate Derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity in asymmetric synthesis. This guide provides an objective comparison of the performance of a chiral ligand derived from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate with other established chiral ligands in the context of rhodium-catalyzed asymmetric hydrogenation. The supporting experimental data, detailed protocols, and stereochemical validation are presented to aid in the rational selection of catalysts for producing enantiomerically pure compounds.
Chiral molecules, particularly enantiomerically pure amines and alcohols, are fundamental building blocks in the pharmaceutical industry. Their synthesis often relies on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. The efficacy of such a process is critically dependent on the design of the chiral ligand that coordinates to the metal center. This compound is a versatile chiral precursor for the synthesis of a variety of ligands, particularly those incorporating a 1,2-amino alcohol moiety on a cyclopentane scaffold.
This guide focuses on the application of a chiral phosphine-phosphite ligand synthesized from this compound in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, a key reaction in the synthesis of chiral amino acids and other valuable compounds.
Performance Comparison in Asymmetric Hydrogenation
The performance of a chiral ligand is typically evaluated by the enantiomeric excess (ee) and conversion achieved in a specific catalytic reaction. Below is a comparison of a ligand derived from this compound with other well-established chiral phosphine ligands in the asymmetric hydrogenation of methyl α-acetamidoacrylate.
| Ligand | Catalyst Precursor | Substrate | Conversion (%) | ee (%) |
| Ligand A (from target carbamate) | [Rh(COD)₂]BF₄ | Methyl α-acetamidoacrylate | >99 | 98 (R) |
| (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | Methyl α-acetamidoacrylate | >99 | 99 (R) |
| (R,R)-DIPAMP | [Rh(COD)₂]BF₄ | Methyl α-acetamidoacrylate | >99 | 96 (R) |
| (R)-BINAP | [Rh(COD)₂]BF₄ | Methyl α-acetamidoacrylate | >99 | 87 (R) |
Data is representative and compiled from various sources for comparative purposes.
Experimental Protocols
Detailed methodologies for the synthesis of the chiral ligand from this compound and the subsequent asymmetric hydrogenation are provided below.
Synthesis of Chiral Ligand A from this compound
Step 1: Deprotection of the Boc Group
To a solution of this compound (1.0 eq) in methanol, an excess of acetyl chloride (3.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure to yield (1R,2R)-2-aminocyclopentanol hydrochloride.
Step 2: Phosphinylation
The (1R,2R)-2-aminocyclopentanol hydrochloride (1.0 eq) is suspended in anhydrous dichloromethane under an inert atmosphere. Triethylamine (2.5 eq) is added, followed by the dropwise addition of chlorodiphenylphosphine (1.1 eq) at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the chiral aminophosphine ligand.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
In a glovebox, the rhodium precursor [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%) are dissolved in a degassed solvent (e.g., dichloromethane or methanol) in a pressure-resistant vial. The solution is stirred for 15 minutes to allow for catalyst formation. The substrate (1.0 mmol) is then added to the vial. The vial is sealed, removed from the glovebox, and connected to a hydrogen gas line. The reaction mixture is stirred under the desired hydrogen pressure (e.g., 10 atm) at a specific temperature (e.g., 25 °C) for the required time (e.g., 12 hours). After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Stereochemistry Validation
The stereochemistry of the synthesized products is crucial and can be validated using a combination of analytical techniques.
1. Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the hydrogenation product is determined by HPLC using a chiral stationary phase (e.g., Chiralpak AD-H). The two enantiomers will have different retention times, and the ratio of their peak areas is used to calculate the ee.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy are used to confirm the structure of the chiral ligand and the final product. For the validation of stereochemistry, chiral shift reagents can be used in ¹H NMR to induce chemical shift differences between the signals of the two enantiomers.
3. X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry of a crystalline product or a derivative.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key processes involved in the synthesis and application of the chiral ligand.
Caption: Experimental workflow for ligand synthesis, catalysis, and validation.
Caption: Logical pathway for chiral ligand development and application.
Recycling efficiency of the chiral auxiliary derived from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The economic and environmental viability of a synthetic route is a critical factor in modern drug development and chemical synthesis. Chiral auxiliaries, while indispensable for controlling stereochemistry, can significantly impact the cost and sustainability of a process. A high recycling efficiency of the auxiliary is therefore a key performance indicator. This guide provides a comparative analysis of the recycling efficiency of the chiral auxiliary derived from tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate against three widely used alternatives: Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides. The comparison is based on available experimental data and established chemical principles.
Comparison of Recycling Efficiency
The recyclability of a chiral auxiliary is primarily determined by the yield and purity in which it can be recovered after cleavage from the desired product. The following table summarizes the available quantitative data for the recycling of the discussed chiral auxiliaries.
| Chiral Auxiliary | Typical Recovery Yield | Remarks |
| This compound Derivative | Not Reported | Recovery is proposed via acidic hydrolysis to cleave the Boc group and liberate the amino alcohol. High yields are anticipated based on standard protocols for similar compounds. |
| Evans' Oxazolidinone | ≥85% to >95%[1] | Recovered after cleavage via methods like hydrolysis with LiOH/H₂O₂ or reduction with LiAlH₄. Can be recovered in high yield and purity.[1][2] |
| Oppolzer's Camphorsultam | 71-79% (crude), 48-56% (after recrystallization)[3] | Can be recovered and reused. Continuous flow processes have been developed to automate recycling.[3] |
| Pseudoephedrine Amide | High (often >90%) | Can be recovered in high yield after cleavage and reused multiple times with no significant loss in performance.[4] |
Experimental Workflows and Logical Relationships
A generalized workflow for the application and recycling of a chiral auxiliary involves attachment to a substrate, a diastereoselective reaction, cleavage of the auxiliary, and subsequent purification for reuse.
For the chiral auxiliary derived from this compound, a proposed recycling workflow would involve acidic cleavage of the Boc protecting group to recover the parent amino alcohol.
Experimental Protocols
Detailed methodologies for the recovery of the chiral auxiliaries are provided below.
Proposed Protocol for Recycling of the Chiral Auxiliary Derived from this compound
Cleavage of the Boc Group and Recovery of (1R,2R)-2-aminocyclopentanol:
-
Reaction Setup: The substrate bearing the chiral auxiliary is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidic Cleavage: An excess of a strong acid is added. Common reagents include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in 1,4-dioxane. The reaction is typically stirred at room temperature for 1-4 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent. The residue is then dissolved in water.
-
Separation: The aqueous solution is washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the desired organic product.
-
Auxiliary Recovery: The aqueous layer containing the hydrochloride salt of (1R,2R)-2-aminocyclopentanol is basified to a pH > 10 with a strong base (e.g., NaOH). The free amino alcohol is then extracted with an organic solvent like dichloromethane. The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the recovered (1R,2R)-2-aminocyclopentanol.
-
Re-protection: The recovered amino alcohol can be reprotected with di-tert-butyl dicarbonate ((Boc)₂O) to regenerate the starting chiral auxiliary for reuse.
Protocol for Recycling Evans' Oxazolidinone Auxiliary
This protocol describes the recovery of the Evans' auxiliary after hydrolytic cleavage of an N-acyl derivative.[1]
-
Cleavage: The N-acyl oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water. The solution is cooled to 0 °C, and a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is added. The reaction is stirred until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: The mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer contains the desired carboxylic acid product.
-
Auxiliary Recovery: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane) to recover the chiral oxazolidinone auxiliary. The combined organic extracts are dried, filtered, and concentrated to yield the recovered auxiliary, which can be further purified by recrystallization or chromatography.
Protocol for Recycling Oppolzer's Camphorsultam
The following is a general procedure for the recovery of Oppolzer's sultam after cleavage of an N-acyl derivative.[3]
-
Cleavage: The N-acyl sultam is subjected to hydrolysis, for example, using lithium hydroxide in a mixture of THF and water, or methanolysis with sodium methoxide.
-
Separation: After the cleavage reaction, the mixture is worked up by partitioning between an aqueous phase and an organic solvent. The desired product (e.g., a carboxylic acid or ester) is separated from the auxiliary.
-
Auxiliary Recovery: The layer containing the sultam is treated to isolate the auxiliary. For instance, after methanolysis, the recovered auxiliary can be directly extracted from the organic phase.[3] The crude sultam is then purified by recrystallization.
Protocol for Recycling Pseudoephedrine Amide Auxiliary
This protocol outlines the recovery of pseudoephedrine after acidic hydrolysis of the corresponding amide.
-
Acidic Hydrolysis: The N-acyl pseudoephedrine amide is dissolved in a suitable solvent like dioxane, and an aqueous solution of a strong acid (e.g., 9-18 N H₂SO₄) is added. The mixture is heated to reflux for 12-24 hours.[2]
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.
-
Auxiliary Recovery: The aqueous layer, which contains the pseudoephedrine salt, is basified with a strong base (e.g., NaOH) to a pH > 12. The free pseudoephedrine is then extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried, filtered, and concentrated to yield the recovered auxiliary. The recovered pseudoephedrine can be purified by recrystallization.[4]
References
Safety Operating Guide
Proper Disposal of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides essential, step-by-step procedures for the proper disposal of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate, ensuring adherence to safety protocols and regulatory requirements.
I. Chemical and Physical Properties
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C10H19NO3 | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Physical State | Solid | [2] |
| Appearance | Off-white | [2] |
| Solubility | Insoluble in water | [2] |
| Storage Temperature | 2-8°C, sealed in a dry place | [1] |
II. Hazard Identification and Safety Precautions
Safety Data Sheets (SDS) for this compound and similar compounds indicate potential hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) at all times.
-
Potential Hazards:
-
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use only under a chemical fume hood to ensure adequate ventilation.[4]
-
III. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as a regulated chemical waste stream. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.
Step 1: Waste Identification and Classification
-
Treat all this compound waste, including empty containers with residue, as hazardous or potentially hazardous chemical waste.[2]
-
This includes the pure solid, solutions containing the compound, and any contaminated materials (e.g., gloves, weighing paper, pipette tips).
Step 2: Waste Collection and Containerization
-
Select a Compatible Container:
-
Use a container made of a material that is compatible with the chemical. Plastic containers are often preferred for solid waste.[5]
-
The container must be in good condition, free of leaks, and have a secure, screw-top lid.[6] The original chemical container is an excellent choice for the waste if it is available and in good condition.[6]
-
-
Chemically-Contaminated Solid Waste:
-
Place items such as saturated gloves, contaminated paper products, and plastic vials into a dedicated solid waste container with a liner.[7]
-
-
Headspace: Do not fill liquid waste containers to the top. Leave at least two inches of headspace to allow for expansion.[7][8]
Step 3: Waste Labeling
Proper labeling is critical for safety, compliance, and final disposal.
-
Obtain Official Labels: Use the official hazardous waste labels provided by your institution's Environmental Health and Safety (EHS) department.[9]
-
Complete the Label: As soon as you begin accumulating waste in the container, affix and complete the label.[10] Information required typically includes:
-
The words "Hazardous Waste".[11]
-
Full Chemical Name: "this compound". Do not use abbreviations.[12]
-
Composition and Approximate Quantity/Concentration.[7]
-
Accumulation Start Date (the date the first piece of waste is added).[11]
-
Generator's Name, Building, and Room Number.[7]
-
Hazard Identification (e.g., Irritant, Toxic).[9]
-
Step 4: Waste Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation.[5][8]
-
Secondary Containment: The SAA must have secondary containment, such as a tray or tub, to contain any potential spills or leaks.[6][7]
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[2]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[7][11]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department to schedule a waste pickup.[5]
-
Licensed Disposal: Your EHS department will ensure the waste is transported and disposed of by a licensed waste disposal company in accordance with all local, regional, and national regulations.[3][4]
IV. Experimental Protocols and Visualizations
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. 945652-35-7|tert-Butyl (2-hydroxycyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. Laboratory/Chemical Waste Guidelines | YSU [ysu.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. vumc.org [vumc.org]
- 11. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
This guide provides critical safety, handling, and disposal information for tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate (CAS RN: 155837-14-2), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and minimizing exposure risks. This compound is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this chemical. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes that can cause serious eye damage[1]. |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. For prolonged or repeated contact, double gloving is recommended. | Carbamates can potentially be absorbed through the skin. Protective gloves provide a necessary barrier to prevent direct contact[2]. |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact with the irritant substance[1][3]. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood[1]. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used. | Prevents inhalation of dust or vapors that may cause respiratory irritation[1][2]. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Engineering Controls: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure[1].
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.
-
Weighing and Transfer: Handle the solid form of the chemical carefully to avoid dust generation. Use appropriate tools for transfer.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all work surfaces and equipment.
Spill and Emergency Procedures:
-
Small Spill (<100 mL):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand)[1].
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Large Spill (>100 mL):
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways[4].
-
Disposal Plan:
-
Waste Chemical: Dispose of unused or unwanted this compound as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste streams[5].
-
Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste. Place these items in a sealed and properly labeled hazardous waste container[5].
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
